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2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid Documentation Hub

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  • Product: 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid
  • CAS: 953737-67-2

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid: A Comprehensive Technical Guide

Executive Summary The rational design and synthesis of functionalized heterocycles remain foundational to modern drug discovery and agrochemical development. The target molecule, 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and synthesis of functionalized heterocycles remain foundational to modern drug discovery and agrochemical development. The target molecule, 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid , represents a highly privileged structural motif. The 2-aminothiazole core is widely recognized for its diverse pharmacological profile, including antimicrobial, anticancer, and neuroprotective properties[1]. By functionalizing the C2-amine with a lipophilic, halogenated furan moiety (5-bromofuran-2-carboxamide) and appending an acetic acid group at the C4 position, the molecule presents multiple vectors for target binding, hydrogen bonding, and pharmacokinetic tuning.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond a mere list of instructions. This guide deconstructs the chemical causality behind each synthetic step, providing a self-validating, scalable workflow designed to ensure high fidelity, yield, and analytical purity.

Retrosynthetic Strategy & Chemical Logic

A successful synthetic campaign requires anticipating the physicochemical limitations of the intermediates. Direct amidation of the free 2-(2-aminothiazol-4-yl)acetic acid is highly problematic; the zwitterionic nature of the amino acid severely limits its solubility in standard organic solvents and promotes competing side reactions.

To circumvent this, our retrosynthetic strategy employs a convergent approach utilizing an ester-protected intermediate. The target molecule is disconnected into two primary synthons:

  • Fragment A (Electrophile): 5-Bromofuran-2-carbonyl chloride, generated in situ from its corresponding carboxylic acid[2].

  • Fragment B (Nucleophile): Ethyl 2-(2-aminothiazol-4-yl)acetate, synthesized via a classical Hantzsch cyclization[3].

Following the Schotten-Baumann-type N-acylation[4], a mild saponification is employed to unmask the final acetic acid without compromising the integrity of the newly formed amide bond.

Retrosynthesis TM 2-[2-(5-Bromofuran-2-amido)- 1,3-thiazol-4-yl]acetic acid Ester Ethyl 2-[2-(5-bromofuran-2-amido)- 1,3-thiazol-4-yl]acetate TM->Ester Saponification FragA 5-Bromofuran-2-carbonyl chloride Ester->FragA Amidation Disconnection FragB Ethyl 2-(2-aminothiazol-4-yl)acetate Ester->FragB

Caption: Retrosynthetic disconnection of the target thiazole-acetic acid derivative.

Step-by-Step Experimental Methodologies

The following protocols are designed as a self-validating system. Each step includes specific mechanistic rationales to explain why specific reagents and conditions are selected, empowering the researcher to troubleshoot deviations effectively.

Phase 1: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate (Hantzsch Synthesis)

Mechanistic Rationale: The Hantzsch thiazole synthesis is the gold standard for constructing 1,3-thiazoles. The reaction between thiourea and an α -haloketone (ethyl 4-chloroacetoacetate) proceeds via an initial nucleophilic attack by the sulfur atom (S-alkylation), followed by an intramolecular condensation to form the imine, and subsequent dehydration to yield the aromatic ring.

Protocol:

  • Initiation: Suspend thiourea (1.0 eq, 50 mmol) in 100 mL of absolute ethanol.

  • Addition: Add ethyl 4-chloroacetoacetate (1.05 eq, 52.5 mmol) dropwise at room temperature under continuous magnetic stirring.

  • Cyclization: Heat the reaction mixture to reflux for 3 hours. Causality: The elevated temperature is critical to drive the final dehydration step of the cyclization, ensuring full aromatization of the thiazole ring.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. The product forms as a hydrochloride salt. Partition the residue between ethyl acetate and saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8. Causality: Neutralization is mandatory to liberate the free exocyclic amine, which is required as the nucleophile for the subsequent amidation step.

  • Purification: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and evaporate to yield Fragment B as a crystalline solid[3].

Phase 2: Preparation of 5-Bromofuran-2-carbonyl chloride

Mechanistic Rationale: Carboxylic acids are insufficiently electrophilic for direct, high-yield amidation without expensive coupling reagents (e.g., HATU, EDC). Conversion to the acyl chloride using thionyl chloride ( SOCl2​ ) provides a highly reactive electrophile[2].

Protocol:

  • Suspension: Suspend 5-bromofuran-2-carboxylic acid (1.0 eq, 40 mmol) in 80 mL of anhydrous toluene.

  • Activation: Add thionyl chloride (2.0 eq, 80 mmol) followed by 3 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF is not merely a solvent here; it acts as a critical catalyst. It reacts with SOCl2​ to form the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the chlorination of the carboxylic acid exponentially compared to uncatalyzed conditions[5].

  • Reflux: Heat the mixture to 85 °C for 2.5 hours until the evolution of SO2​ and HCl gases ceases (monitor via bubbler).

  • Concentration: Remove the toluene and excess SOCl2​ under reduced pressure. The resulting crude 5-bromofuran-2-carbonyl chloride (Fragment A) must be used immediately in Phase 3 to prevent ambient hydrolysis back to the acid[2].

Phase 3: N-Acylation (Amide Bond Formation)

Mechanistic Rationale: The exocyclic amine of the thiazole ring is acylated using the freshly prepared acyl chloride. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst (forming a transient, highly reactive acylpyridinium species) and functions as an acid scavenger to neutralize the HCl byproduct, thereby preventing the protonation of the aminothiazole and driving the reaction to completion[4].

Protocol:

  • Preparation: Dissolve ethyl 2-(2-aminothiazol-4-yl)acetate (1.0 eq, 35 mmol) in 60 mL of anhydrous dichloromethane (DCM). Add anhydrous pyridine (2.5 eq, 87.5 mmol).

  • Temperature Control: Cool the flask to 0 °C using an ice-water bath. Causality: The acylation is highly exothermic. Cooling prevents thermal degradation of the furan ring and minimizes the formation of di-acylated side products.

  • Coupling: Dissolve the crude 5-bromofuran-2-carbonyl chloride (1.1 eq, 38.5 mmol) in 20 mL of DCM and add it dropwise to the cooled solution over 30 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 5 hours.

  • Workup: Wash the organic phase sequentially with 1M HCl (to extract excess pyridine), saturated aqueous NaHCO3​ , and brine. Dry over MgSO4​ and concentrate to afford the ester-protected intermediate.

Phase 4: Saponification to the Final Acetic Acid

Mechanistic Rationale: The final step requires the cleavage of the ethyl ester protecting group. Base-catalyzed hydrolysis using Lithium hydroxide (LiOH) is selected over acid hydrolysis to prevent the cleavage of the newly formed amide bond and to avoid degradation of the furan ring.

Protocol:

  • Solvent System: Dissolve the ester intermediate in a 3:1:1 mixture of THF:MeOH:H2O (50 mL). Causality: This specific ternary solvent system is engineered to maintain homogeneity. THF and MeOH dissolve the lipophilic ester, while water solubilizes the LiOH and the resulting carboxylate salt.

  • Hydrolysis: Add LiOH monohydrate (3.0 eq) and stir vigorously at room temperature for 12 hours. Monitor completion via TLC (disappearance of the higher Rf ester spot).

  • Isolation: Evaporate the volatile organic solvents (THF, MeOH) under reduced pressure. Dilute the remaining aqueous phase with 20 mL of water and cool to 0 °C.

  • Acidification: Slowly add 1M HCl dropwise until the pH reaches 2.5. Causality: At this pH, the target molecule is fully protonated and neutral, causing it to precipitate out of the aqueous solution as a solid.

  • Final Collection: Filter the precipitate under vacuum, wash with ice-cold water to remove inorganic salts, and dry overnight in a vacuum oven at 45 °C to yield the pure 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid.

Workflow S1 Step 1: Hantzsch Synthesis (Thiourea + Ethyl 4-chloroacetoacetate) S3 Step 3: N-Acylation (Coupling in Pyridine/DCM) S1->S3 S2 Step 2: Acyl Chloride Formation (5-Bromofuroic acid + SOCl2) S2->S3 S4 Step 4: Ester Hydrolysis (LiOH, THF/H2O -> HCl) S3->S4 S5 Final Product Isolation (Acidification & Filtration) S4->S5

Caption: Sequential experimental workflow for the synthesis of the target molecule.

Quantitative Data & Analytics

To ensure reproducibility, the table below summarizes the expected quantitative metrics and primary analytical markers for each major synthetic milestone.

Synthesis StepTarget Intermediate / ProductExpected Yield (%)Reaction TimeKey Analytical Marker (1H NMR / MS)
Phase 1 Ethyl 2-(2-aminothiazol-4-yl)acetate85 - 90%3 hours δ 6.35 (s, 1H, thiazole-H); MS: [M+H]+ 187.0
Phase 2 5-Bromofuran-2-carbonyl chloride>95% (Crude)2.5 hoursIR: Strong C=O stretch at ~1750 cm⁻¹
Phase 3 Ethyl 2-[2-(5-bromofuran-2-amido)...]acetate75 - 80%5 hours δ 12.10 (br s, 1H, NH); δ 4.15 (q, 2H, ester CH2)
Phase 4 Target Molecule (Free Acid)88 - 92%12 hoursDisappearance of ester signals; MS: [M-H]- 329.0

Conclusion

The synthesis of 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid highlights the necessity of strategic functional group protection and precise mechanistic control. By utilizing the ethyl ester of the aminothiazole, we bypass the solubility and reactivity issues inherent to the free amino acid. Furthermore, the catalytic activation of the acyl chloride via the Vilsmeier-Haack intermediate ensures a high-yielding amidation step. This protocol provides a robust, scalable framework suitable for both milligram-scale medicinal chemistry SAR studies and larger-scale preclinical development.

Sources

Exploratory

Retrosynthetic Analysis and Methodological Framework for the Synthesis of Furan-Amide-Thiazole Scaffolds

Executive Summary Furan-amide-thiazole architectures are privileged scaffolds in modern medicinal chemistry, frequently appearing in kinase inhibitors, antimicrobial agents, and G-protein-coupled receptor (GPCR) modulato...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-amide-thiazole architectures are privileged scaffolds in modern medicinal chemistry, frequently appearing in kinase inhibitors, antimicrobial agents, and G-protein-coupled receptor (GPCR) modulators. Synthesizing these multi-heterocyclic systems requires precise orchestration of coupling events to navigate the electronic deficiencies of thiazole amines and the inherent instability of furan-boronic acids.

This whitepaper provides an in-depth retrosynthetic analysis and validated methodological framework for the synthesis of a representative target: 5-(4-chlorophenyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide . By deconstructing the molecule into synthetically tractable fragments, we outline a self-validating, three-stage workflow encompassing Hantzsch thiazole synthesis, Suzuki-Miyaura cross-coupling, and HATU-mediated amide bond formation.

Retrosynthetic Logic & Scaffold Deconstruction

The structural complexity of the target molecule dictates a convergent synthetic approach. The primary disconnection is made at the central amide bond, dividing the molecule into a functionalized furan carboxylic acid (Fragment A) and an aminothiazole (Fragment B).

Retrosynthesis TM Target Molecule 5-(4-chlorophenyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide FragA Fragment A 5-(4-chlorophenyl)furan-2-carboxylic acid TM->FragA Amide Disconnection (C-N bond) FragB Fragment B 4-methylthiazol-2-amine TM->FragB SubA1 5-bromofuran-2-carboxylic acid FragA->SubA1 Suzuki Disconnection (C-C bond) SubA2 (4-chlorophenyl)boronic acid FragA->SubA2 SubB1 Chloroacetone FragB->SubB1 Hantzsch Disconnection (C-S/C-N bonds) SubB2 Thiourea FragB->SubB2

Figure 1: Retrosynthetic tree for the furan-amide-thiazole target molecule.

Causality in Disconnection Choices:
  • Amide Disconnection: Forming the amide bond last avoids subjecting the sensitive linkage to the harsh transition-metal catalysis or elevated temperatures required for heterocycle assembly.

  • Suzuki Disconnection (Fragment A): Furan-2-boronic acids are highly susceptible to protodeboronation under basic aqueous conditions[1]. To circumvent this degradation pathway, our logic inverts the electronic roles: we utilize 5-bromofuran-2-carboxylic acid as the electrophile and the highly stable (4-chlorophenyl)boronic acid as the nucleophile.

  • Hantzsch Disconnection (Fragment B): The 2-aminothiazole core is robustly assembled via the classic Hantzsch condensation of an α -haloketone with thiourea, a reaction favored for its high atom economy and reliable scalability[2].

Stage I: Thiazole Core Assembly via Hantzsch Synthesis

Mechanistic Causality

The Hantzsch thiazole synthesis proceeds through a multi-step cascade[2]. The sequence initiates with an SN​2 attack by the nucleophilic sulfur atom of thiourea onto the α -carbon of chloroacetone. This forms an S-alkylated intermediate, positioning the thiourea nitrogen in proximity to the ketone carbonyl. An intramolecular nucleophilic attack ensues, forming a five-membered hydroxythiazoline intermediate, which rapidly undergoes dehydration to yield the thermodynamically stable, aromatic 4-methylthiazol-2-amine[2].

Self-Validating Protocol: Synthesis of 4-methylthiazol-2-amine
  • Reaction Setup: Suspend thiourea (1.0 equiv, 100 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add chloroacetone (1.1 equiv, 110 mmol) dropwise at room temperature. The reaction is mildly exothermic.

  • Cyclization: Heat the mixture to reflux for 4 hours. Monitor consumption of thiourea via TLC (DCM:MeOH 9:1).

  • Isolation: Cool the mixture to room temperature and concentrate in vacuo to yield the crude hydrobromide salt.

  • Validation & Neutralization: Pour the residue into a beaker containing 100 mL of 5% aqueous Na2​CO3​ . Self-Validation Check: The immediate precipitation of a solid indicates the successful neutralization of the hydrobromide salt to the free base[2].

  • Purification: Filter the precipitate, wash with ice-cold water, and recrystallize from ethanol to afford pure 4-methylthiazol-2-amine.

Stage II: Furan Functionalization via Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

Cross-coupling on furan rings requires careful catalyst selection due to the potential for catalyst poisoning by the heteroatom and the risk of protodeboronation[1]. By utilizing 5-bromofuran-2-carboxylic acid, we bypass furan-boronic acid instability. We employ a highly active palladium pre-catalyst (e.g., XPhos Pd G3) and a mild base ( K3​PO4​ ) in a biphasic Dioxane/Water system. The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition into the C-Br bond and accelerates reductive elimination, suppressing off-target side reactions[3].

Self-Validating Protocol: Synthesis of 5-(4-chlorophenyl)furan-2-carboxylic acid
  • Preparation: To an oven-dried Schlenk flask, add 5-bromofuran-2-carboxylic acid (1.0 equiv, 10 mmol), (4-chlorophenyl)boronic acid (1.2 equiv, 12 mmol), and anhydrous K3​PO4​ (3.0 equiv, 30 mmol).

  • Catalyst Loading: Add XPhos Pd G3 (2 mol%) under an argon atmosphere.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 50 mL).

  • Coupling: Stir vigorously at 60°C for 2 hours. Self-Validation Check: An aliquot analyzed by LC-MS should show complete disappearance of the starting bromide and the emergence of the product mass [M-H]-.

  • Workup: Cool to room temperature, dilute with water (50 mL), and wash the aqueous layer with Ethyl Acetate (2 x 30 mL) to remove homocoupled byproducts and catalyst residues.

  • Product Isolation: Carefully acidify the aqueous layer with 1N HCl to pH 2-3. The product will precipitate as a white/pale-yellow solid. Filter and dry under high vacuum.

Stage III: Final Assembly via HATU-Mediated Amide Coupling

Mechanistic Causality

The coupling of a carboxylic acid with a 2-aminothiazole is notoriously difficult. The electron-withdrawing nature of the thiazole ring renders the exocyclic amine poorly nucleophilic, causing standard carbodiimide reagents (EDC/DCC) to fail or yield significant N-acylurea byproducts[4][5].

To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA. The reaction is driven by the formation of a highly reactive OAt-active ester. The critical advantage of HATU is the nitrogen atom in the HOAt leaving group, which provides neighboring group participation (via hydrogen bonding to the incoming amine), dramatically accelerating the aminolysis step even for sterically hindered or electron-deficient amines[6].

HATUMechanism Acid Carboxylic Acid (Fragment A) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate OAtEster OAt-Active Ester + Tetramethylurea Carboxylate->OAtEster Nucleophilic attack on HATU HATU HATU Reagent HATU->OAtEster Product Final Amide Product OAtEster->Product Aminolysis (Accelerated by HOAt) Amine 2-Aminothiazole (Fragment B) Amine->Product

Figure 2: Mechanistic cycle of HATU-mediated amide coupling for electron-deficient amines.

Self-Validating Protocol: Synthesis of the Target Molecule
  • Activation: In a flame-dried flask under argon, dissolve 5-(4-chlorophenyl)furan-2-carboxylic acid (1.0 equiv, 5 mmol) and HATU (1.2 equiv, 6 mmol) in anhydrous DMF (25 mL).

  • Base Addition: Cool to 0°C and add DIPEA (3.0 equiv, 15 mmol) dropwise. Stir for 15 minutes to ensure complete formation of the OAt-active ester[6].

  • Aminolysis: Add 4-methylthiazol-2-amine (1.1 equiv, 5.5 mmol) in one portion. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Aqueous Workup: Dilute the reaction with Ethyl Acetate (100 mL).

    • Wash 1 (1N HCl, 3 x 30 mL): Protonates and removes any unreacted aminothiazole.

    • Wash 2 (Saturated NaHCO3​ , 3 x 30 mL): Deprotonates and removes unreacted furan-carboxylic acid.

    • Wash 3 (Brine, 3 x 30 mL): Removes DMF and the water-soluble tetramethylurea byproduct generated by HATU[6].

  • Final Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the analytically pure target compound.

Quantitative Optimization Data

The superiority of the HATU/DIPEA system for coupling electron-deficient 2-aminothiazoles is demonstrated in the optimization matrix below. Standard coupling reagents suffer from sluggish kinetics and poor conversion rates.

Table 1: Optimization of Amide Coupling Conditions for Electron-Deficient 2-Aminothiazoles

EntryCoupling ReagentBaseSolventTime (h)Yield (%)Mechanistic Observation
1EDC·HCl / HOBtDIPEADCM2435%Incomplete conversion; amine nucleophilicity too low[5].
2DCC / DMAPEt 3​ NDCM2428%Significant formation of unreactive N-acylurea byproduct.
3BOPClEt 3​ NDCM2442%Sluggish reaction kinetics; incomplete activation.
4HATU DIPEA DMF 12 89% Clean conversion; HOAt neighboring group effect accelerates aminolysis[4][6].

References

  • BenchChem.
  • BenchChem. Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
  • BenchChem.
  • RSC Advances.
  • ACS Organic Letters. A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions.
  • PubMed Central (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

Sources

Foundational

Predictive Biological Activity and Pharmacological Profiling of 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid

Executive Summary The compound 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid (CAS: 953737-67-2) represents a highly privileged pharmacophore in modern medicinal chemistry. Featuring a thiazol-4-yl acetic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid (CAS: 953737-67-2) represents a highly privileged pharmacophore in modern medicinal chemistry. Featuring a thiazol-4-yl acetic acid core linked via an amide bond to a 5-bromofuran moiety, this molecule is structurally primed for multi-target engagement within metabolic and inflammatory pathways. Based on extensive structure-activity relationship (SAR) data of analogous scaffolds, this technical guide predicts its primary biological activities as a potent Aldose Reductase (ALR2) inhibitor and a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor .

This whitepaper provides an in-depth mechanistic rationale, predictive quantitative metrics, and self-validating experimental workflows designed for drug development professionals to empirically verify these biological activities.

Pharmacophore Deconstruction & Target Rationale

The biological activity of this compound is dictated by three distinct structural modules:

  • The Acetic Acid Moiety (Anion-Binding Anchor): Thiazole derivatives containing an acetic acid moiety are well-documented as potent bioisosteres for phosphate groups and classic anion-binding anchors [1]. At physiological pH, the deprotonated carboxylate forms robust electrostatic salt bridges with basic amino acid residues (e.g., Arginine, Histidine) within enzyme active sites.

  • The 1,3-Thiazole Core (Rigid Linker): The thiazole ring provides a planar, aromatic system capable of π-π stacking and dipole-dipole interactions. It acts as a rigid spacer, ensuring the correct vectoral projection of the flanking functional groups [4].

  • The 5-Bromofuran-2-amido Group (Hydrophobic/Halogen Bonding): The furan ring occupies lipophilic specificity pockets. Critically, the bromine atom at the 5-position provides a polarizable electron cloud capable of forming highly directional halogen bonds (σ-hole interactions) with backbone carbonyls, drastically increasing target residence time. Furthermore, amide-linked thiazole derivatives have shown robust multitarget kinase inhibition and cellular regulatory effects [3].

Primary Predicted Target: Aldose Reductase (ALR2) Inhibition

Mechanistic Causality

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. In hyperglycemic states, ALR2 overactivity leads to intracellular sorbitol accumulation, causing osmotic stress and diabetic complications (e.g., neuropathy, retinopathy).

The predicted binding mode of 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid involves the carboxylate group anchoring into the ALR2 anion-binding pocket (interacting with Tyr48, His110, and Trp111). Concurrently, the 5-bromofuran moiety extends into the highly lipophilic specificity pocket, mimicking the binding pose of the clinical ALR2 inhibitor Epalrestat.

ALR2_Pathway Glucose Glucose (Hyperglycemia) ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose (AGEs Formation) ALR2->Sorbitol NADPH to NADP+ SDH->Fructose NAD+ to NADH Compound 2-[2-(5-Bromofuran-2-amido) -1,3-thiazol-4-yl]acetic acid Compound->ALR2 Competitive Inhibition (Anion Pocket)

Predicted mechanism of action for the compound within the ALR2-mediated polyol pathway.

Self-Validating Protocol: ALR2 Enzymatic & Kinetic Assay

To empirically validate ALR2 inhibition, the following step-by-step methodology must be employed.

  • Step 1: Reagent Preparation. Prepare a 0.1 M sodium phosphate buffer (pH 6.2) containing 0.2 mM NADPH and 10 mM D,L-glyceraldehyde.

  • Step 2: Compound Titration. Prepare a 10-point concentration gradient of the test compound (0.1 nM to 10 µM) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Step 3: Enzyme Incubation. Add recombinant human ALR2 (20 mU/mL) to the compound dilutions and pre-incubate for 10 minutes at 37°C.

  • Step 4: Reaction Initiation & Monitoring. Initiate the reaction by adding the D,L-glyceraldehyde substrate. Monitor the decrease in absorbance at 340 nm continuously for 5 minutes using a microplate reader.

  • Step 5: Orthogonal Validation (Selectivity). Run a parallel assay using Aldehyde Reductase (ALR1) with D-glucuronate as the substrate to determine the ALR2/ALR1 selectivity index.

Causality of Experimental Design: D,L-glyceraldehyde is selected as the substrate over glucose due to its significantly lower Km​ for ALR2. This ensures the assay operates under steady-state Michaelis-Menten kinetics without requiring unphysiologically high substrate concentrations. Monitoring the oxidation of NADPH to NADP+ at 340 nm provides a direct, label-free kinetic readout of enzyme velocity. The protocol is self-validating because the parallel ALR1 counter-screen ensures that the observed inhibition is selective, preventing false progression of compounds that would cause hepatic toxicity via off-target ALR1 inhibition.

Secondary Predicted Target: Protein Tyrosine Phosphatase 1B (PTP1B)

Mechanistic Causality

PTP1B is a critical negative regulator of the insulin signaling pathway. Inhibiting PTP1B enhances insulin receptor phosphorylation, making it a prime target for Type 2 Diabetes. The thiazol-4-yl acetic acid scaffold acts as a non-hydrolyzable phosphotyrosine (pTyr) mimetic, binding directly to the catalytic Cys215 residue of PTP1B. The rigid amide linker directs the bromofuran moiety into the secondary aryl-binding site, which is unique to PTP1B, thereby avoiding off-target inhibition of the closely related T-cell normal phosphatase (TCPTP).

PTP1B_Workflow Step1 1. Recombinant PTP1B Enzyme Preparation Step2 2. Compound Incubation (Concentration Gradient) Step1->Step2 Step3 3. Addition of Substrate (DiFMUP) Step2->Step3 Step4 4. Fluorescence Measurement (Ex: 358 nm / Em: 450 nm) Step3->Step4 Step5 5. IC50 & Michaelis-Menten Kinetics Analysis Step4->Step5

Step-by-step experimental workflow for validating PTP1B inhibitory activity.

Self-Validating Protocol: PTP1B DiFMUP Fluorescence Assay
  • Step 1: Buffer Preparation. Prepare assay buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, and 0.05% BSA.

  • Step 2: Enzyme-Compound Pre-incubation. Mix recombinant human PTP1B (1.0 nM final) with the compound gradient (1 nM to 50 µM) in a black 96-well plate. Incubate for 15 minutes at room temperature.

  • Step 3: Substrate Addition. Add DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to a final concentration of 10 µM to initiate the reaction.

  • Step 4: Kinetic Readout. Measure fluorescence continuously (Excitation: 358 nm, Emission: 450 nm) for 15 minutes.

  • Step 5: Baseline Subtraction. Include wells containing buffer, substrate, and compound (no enzyme) to subtract background auto-fluorescence.

Causality of Experimental Design: The fluorogenic substrate DiFMUP is utilized instead of the traditional colorimetric pNPP. DiFMUP exhibits a significantly lower pKa​ , meaning its dephosphorylated product is highly fluorescent at a physiological pH of 7.2. This eliminates the need to add strong bases to stop the reaction, allowing for continuous, real-time kinetic monitoring of PTP1B inhibition. The system is self-validating through the mandatory inclusion of the non-enzymatic baseline, which mathematically isolates true catalytic inhibition from compound-induced optical interference.

Predicted Quantitative Data & ADMET Profile

Based on the physicochemical properties of the 2-acylaminothiazol-4-yl acetic acid scaffold and historical assay data of structural analogs [2], the following pharmacological metrics are predicted. These values serve as benchmark criteria for hit-to-lead optimization.

Target / PropertyPredicted Value / RangeRationale for Prediction
ALR2 IC₅₀ 50 nM – 250 nMAcetic acid anchors tightly to the anion pocket; bromofuran optimally fills the lipophilic specificity pocket.
PTP1B IC₅₀ 0.5 µM – 2.0 µMCarboxylate acts as a pTyr mimetic; the rigid amide linker limits the entropic penalty of binding.
LogP (Octanol/Water) 2.8 – 3.2Optimal lipophilicity balance for oral bioavailability and cellular membrane permeability.
Topological Polar Surface Area (TPSA) ~ 110 ŲExcellent polarity profile for intracellular target engagement while avoiding unwanted CNS penetration.
Molecular Weight 331.14 g/mol Well within Lipinski's Rule of 5, ensuring high drug-likeness.

References

  • Title: Thiazole Ring—A Biologically Active Scaffold Source: Molecules (via PubMed Central) URL: [Link] [1]

  • Title: A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis Source: ACS Medicinal Chemistry Letters URL: [Link] [2]

  • Title: Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents Source: ACS Omega URL: [Link] [3]

  • Title: Design, synthesis, and biological activity of thiazole derivatives as novel influenza neuraminidase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link] [4]

Exploratory

Comprehensive Spectroscopic Profiling of 2-(Thiazol-4-yl)acetic Acid Derivatives: A Technical Guide

Executive Summary & Structural Significance As a Senior Application Scientist, I frequently encounter 2-(thiazol-4-yl)acetic acid and its derivatives—most notably 2-(2-aminothiazol-4-yl)acetic acid—as critical pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

As a Senior Application Scientist, I frequently encounter 2-(thiazol-4-yl)acetic acid and its derivatives—most notably 2-(2-aminothiazol-4-yl)acetic acid—as critical pharmacophores in medicinal chemistry. These zwitterionic building blocks are the structural foundation for third-generation cephalosporins (e.g., ceftibuten)[1] and beta-3 adrenergic receptor agonists (e.g., mirabegron)[2].

The thiazole ring provides essential hydrogen bonding capacity and lipophilicity, while the acetic acid moiety serves as a versatile handle for amide coupling[3]. However, their high polarity and potential to form zwitterions complicate routine analysis. This whitepaper establishes a self-validating, orthogonal spectroscopic workflow (NMR, IR, MS) to ensure absolute structural integrity during drug development.

Spectroscopic Characterization Workflow

Workflow Start 2-(Thiazol-4-yl)acetic acid Derivatives NMR NMR Spectroscopy (1H & 13C) Start->NMR MS Mass Spectrometry (LC-MS/HRMS) Start->MS IR IR Spectroscopy (ATR-FTIR) Start->IR NMR_Data Structural Connectivity (CH2, Thiazole CH, COOH) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups (C=O, C=N, C-S) IR->IR_Data Validation Cross-Validated Structural Elucidation NMR_Data->Validation MS_Data->Validation IR_Data->Validation

Fig 1. Orthogonal spectroscopic workflow for the structural elucidation of thiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality & Solvent Selection

For thiazole-4-acetic acid derivatives, the choice of deuterated solvent dictates the quality of the data. Due to the zwitterionic nature of the 2-amino derivatives and the strong intermolecular hydrogen bonding of the carboxylic acid, these compounds exhibit notoriously poor solubility in non-polar solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice because its strong hydrogen-bond accepting nature disrupts solute-solute interactions, ensuring complete dissolution[4]. Furthermore, DMSO-d₆ prevents rapid proton exchange, allowing for the clear observation of critical exchangeable protons (-COOH and -NH₂)[2].

Quantitative Data Summary

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for 2-(2-aminothiazol-4-yl)acetic acid in DMSO-d₆ [2]

NucleusPositionChemical Shift (ppm)MultiplicityIntegrationAssignment
¹HThiazole C5-H6.30 - 6.45Singlet (s)1HAromatic CH
¹H-CH₂-3.40 - 3.50Singlet (s)2HMethylene adjacent to acid
¹H-NH₂6.80 - 7.00Broad singlet (br s)2HAmine (exchangeable)
¹H-COOH12.0 - 12.5Broad singlet (br s)1HCarboxylic acid (exchangeable)
¹³CC=O171.0 - 172.5--Carboxylic acid carbonyl
¹³CThiazole C2168.0 - 169.0--C attached to NH₂
¹³CThiazole C4143.0 - 146.5--C attached to CH₂
¹³CThiazole C5102.0 - 108.0--Aromatic CH
¹³C-CH₂-37.0 - 40.5--Methylene carbon
Self-Validating NMR Protocol
  • Sample Preparation : Weigh 15.0 ± 0.5 mg of the highly dried derivative.

  • Solvation : Dissolve in 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation Check : Visually inspect the NMR tube for complete dissolution. Particulate matter will cause magnetic field inhomogeneities (line broadening). Filter through a 0.22 µm PTFE syringe filter if any suspension remains.

  • Acquisition (¹H) : Run at 400/500 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the isolated methylene protons. Acquire 16 scans.

  • Acquisition (¹³C) : Run at 100/125 MHz. Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary thiazole carbons (C2 and C4), which typically exhibit longer T₁ relaxation times.

Infrared (IR) Spectroscopy

Mechanistic Causality & Technique Selection

IR spectroscopy provides orthogonal validation of the functional groups, acting as a safeguard against misidentifying esterified byproducts as free acids[3]. While traditional KBr pellets can be used, Attenuated Total Reflectance (ATR) FTIR is vastly superior for these compounds. KBr is highly hygroscopic; absorbed moisture creates a massive, broad -OH band that entirely obscures the critical -NH₂ stretching region (3100-3500 cm⁻¹). ATR-FTIR eliminates this matrix interference[5].

Quantitative Data Summary

Table 2: Key IR Vibrational Frequencies (ATR-FTIR) [3]

Functional GroupWavenumber (cm⁻¹)IntensityPeak Shape
O-H / N-H Stretch3100 - 3450StrongBroad
C=O Stretch (Acid)1690 - 1710StrongSharp
C=N Stretch (Thiazole)1530 - 1620MediumSharp
C-N Stretch1350 - 1400MediumSharp
C-S Stretch650 - 700WeakSharp
Self-Validating ATR-FTIR Protocol
  • Background Calibration : Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO₂ and water vapor.

  • Sample Application : Place ~2 mg of the solid powder directly onto the center of the crystal.

  • Compression : Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition : Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Validation Check : Verify that the baseline is flat and the maximum absorbance does not exceed 1.0 AU. Absorbance above 1.0 AU indicates the sample is too thick, leading to non-linear detector response and peak distortion.

Mass Spectrometry (MS) & Fragmentation Logic

Mechanistic Causality & Ionization Strategy

Electrospray Ionization (ESI) in positive ion mode is the optimal technique for these nitrogen-containing heterocycles. The thiazole nitrogen and the primary amine readily accept a proton to form a highly stable [M+H]⁺ species[2]. The primary logical fragmentation pathway under Collision-Induced Dissociation (CID) is the neutral loss of carbon dioxide (decarboxylation, -44 Da). This is mechanistically driven by the proximity of the carboxylic acid to the aromatic ring, resulting in a highly stable thiazol-4-ylmethyl cation[5].

Fragmentation Parent Molecular Ion [M+H]+ m/z 159.02 Frag1 Loss of H2O [M+H-18]+ m/z 141.01 Parent->Frag1 -H2O Frag2 Decarboxylation [M+H-44]+ m/z 115.03 Parent->Frag2 -CO2 Frag3 Thiazole Ring Cleavage Frag2->Frag3 CID

Fig 2. Primary ESI-MS fragmentation logic for 2-(2-aminothiazol-4-yl)acetic acid.

Quantitative Data Summary

Table 3: ESI-MS/HRMS Data for 2-(2-aminothiazol-4-yl)acetic acid [2]

Ion SpeciesFormulaExact Mass (m/z)Relative AbundanceAssignment
[M+H]⁺C₅H₇N₂O₂S⁺159.0228100% (Base Peak)Protonated molecular ion
[M+H-H₂O]⁺C₅H₅N₂OS⁺141.0122~15%Loss of water
[M+H-CO₂]⁺C₄H₇N₂S⁺115.0325~45%Decarboxylation fragment
Self-Validating LC-MS/HRMS Protocol
  • Sample Preparation : Dilute the compound to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. The formic acid acts as an essential proton source to maximize ESI+ ionization efficiency.

  • System Calibration : Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis.

  • Chromatography : Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Elute with a rapid gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Acquisition : Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Validation Check : Ensure the mass error of the [M+H]⁺ peak is within ± 5 ppm of the theoretical exact mass (159.0228) to definitively confirm the elemental composition and rule out isobaric impurities.

Conclusion: The Self-Validating Triad

The structural elucidation of 2-(thiazol-4-yl)acetic acid derivatives cannot rely on a single analytical technique. It requires a self-validating triad:

  • NMR establishes the atomic connectivity, specifically confirming the isolated methylene group (-CH₂-) situated between the thiazole ring and the carboxylic acid[4].

  • HRMS provides the exact elemental composition, ruling out dimerization or salt formation[5].

  • IR spectroscopy serves as the ultimate arbiter for the functional state of the carboxylic acid, distinguishing a free acid from potential zwitterionic carboxylate salts formed during synthesis[3].

By strictly adhering to these protocols, researchers can guarantee the integrity of these critical medicinal building blocks.

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Exploratory

Physicochemical Profiling and Synthetic Utility of 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid in Hit-to-Lead Optimization

Executive Summary In modern drug discovery, the selection of highly functionalized, modular building blocks is the cornerstone of efficient hit-to-lead optimization. 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of highly functionalized, modular building blocks is the cornerstone of efficient hit-to-lead optimization. 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid (CAS: 953737-67-2) represents a premium heterocyclic scaffold designed for multidirectional derivatization[1]. Featuring a privileged 2-aminothiazole core flanked by a cross-coupling-ready bromofuran and a versatile acetic acid appendage, this molecule allows medicinal chemists to rapidly explore structure-activity relationships (SAR) across three distinct vectors.

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and self-validating experimental workflows for advanced library synthesis.

Physicochemical Properties & ADME Predictability

Before integrating a building block into a synthetic pipeline, its baseline physicochemical properties must be evaluated to ensure the final derivatives remain compliant with oral bioavailability guidelines (e.g., Lipinski’s Rule of Five). The table below summarizes the core metrics of the unmodified scaffold[2].

PropertyValuePharmacokinetic & Synthetic Relevance
Molecular Weight 331.14 g/mol Well below the 500 Da threshold, providing a ~170 Da "budget" for the addition of target-specific pharmacophores.
Molecular Formula C₁₀H₇BrN₂O₄SHigh heteroatom density ensures robust interactions with target protein pockets.
cLogP (Estimated) ~2.4Optimal baseline lipophilicity. Allows for the addition of both polar and non-polar groups without violating the ideal 2.0–4.0 range for oral absorption.
Topological Polar Surface Area ~118 ŲSuggests excellent intestinal permeability but limited Blood-Brain Barrier (BBB) penetration, making it ideal for peripheral targets.
H-Bond Donors (HBD) 2Low HBD count (amide NH, carboxylic OH) minimizes the desolvation penalty upon target binding.
H-Bond Acceptors (HBA) 5Provides multiple vectors (furan O, amide O, thiazole N, carboxylic O) for kinase hinge-binding or receptor anchoring.
Rotatable Bonds 4High internal rigidity reduces the entropic penalty of binding, often leading to higher affinity compounds.

Structural Decomposition & Mechanistic Rationale

The architectural brilliance of this molecule lies in its orthogonal reactivity. Each functional group serves a distinct mechanistic purpose in both synthesis and pharmacology.

  • The 5-Bromofuran Moiety: Halogens on heteroaromatic rings are prime candidates for transition-metal-catalyzed cross-coupling. The furan oxygen donates electron density into the ring, which can make oxidative addition challenging; however, the bromine atom provides a highly specific handle for Suzuki-Miyaura or Sonogashira couplings. Pharmacologically, if left intact, the bromine can participate in halogen bonding with backbone carbonyls in target proteins.

  • The 1,3-Thiazole Core: The 2-aminothiazole motif is a "privileged scaffold" found in numerous FDA-approved drugs (e.g., Dasatinib). It acts as a rigid bioisostere for phenyl rings while providing a built-in hydrogen bond acceptor (the thiazole nitrogen) that frequently interacts with the hinge region of kinases.

  • The Acetic Acid Appendage: Carboxylic acids are highly polar and often limit membrane permeability. However, synthetically, this group is an ideal handle for HATU-mediated amide couplings or esterifications, allowing for the rapid attachment of solubilizing amines or lipophilic tails.

G Molecule 2-[2-(5-Bromofuran-2-amido)- 1,3-thiazol-4-yl]acetic acid Bromofuran 5-Bromofuran Moiety (Cross-Coupling Handle) Molecule->Bromofuran Thiazole 1,3-Thiazole Core (Rigid Bioisostere) Molecule->Thiazole AceticAcid Acetic Acid Appendage (Amide/Ester Formation) Molecule->AceticAcid

Fig 1: Structural decomposition of CAS 953737-67-2 highlighting its modular synthetic utility.

Self-Validating Experimental Workflows

To maximize the utility of this building block, we employ a bimodal derivatization strategy. The following protocols are designed as self-validating systems, incorporating In-Process Quality Control (IPQC) to ensure high-fidelity library generation.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Furan Derivatization)

This protocol targets the 5-bromofuran moiety to append aryl or heteroaryl groups, extending the molecule's pharmacophore ().

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the critical reductive elimination step. K₂CO₃ is a mild base that activates the boronic acid via boronate formation without hydrolyzing the central amide bond.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate transmetalation, while dioxane solubilizes the organic components.

  • Reaction: Purge the flask with N₂ (3 cycles) and heat to 90°C for 4–6 hours.

  • IPQC (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: The reaction is deemed complete when the characteristic 1:1 isotopic doublet of the starting material (m/z 329/331 [M-H]⁻) entirely disappears, replaced by the [M+H]⁺ mass of the coupled product.

Protocol B: HATU-Mediated Amide Coupling (Acetic Acid Derivatization)

This protocol converts the carboxylic acid into an amide to tune lipophilicity and target engagement ().

Step-by-Step Methodology:

  • Activation: Dissolve the starting material or the Suzuki product (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is vastly superior to standard carbodiimides (like EDC) because its 7-azabenzotriazole leaving group is highly reactive, driving the reaction forward even with sterically hindered amines. DIPEA is a non-nucleophilic base that deprotonates the acid without competing for the activated ester.

  • Amine Addition: Add the primary or secondary amine (1.1 eq) dropwise. Stir for 2–4 hours at room temperature.

    • Causality: Anhydrous conditions must be strictly maintained to prevent the hydrolysis of the highly reactive OAt-active ester intermediate back to the starting acid.

  • IPQC (Self-Validation): Monitor via LC-MS.

    • Validation Metric: Complete consumption of the activated ester intermediate and the appearance of the desired amide mass confirms successful coupling.

G cluster_0 Pathway A: Suzuki Coupling cluster_1 Pathway B: Amide Coupling Start Starting Material (CAS: 953737-67-2) Pd Pd(dppf)Cl2, K2CO3 Aryl Boronic Acid Start->Pd HATU HATU, DIPEA, DMF Primary/Secondary Amine Start->HATU ProdA 5-Aryl-furan Derivative Pd->ProdA Final Fully Functionalized Lead Compound ProdA->Final Iterative Synthesis ProdB Thiazol-4-yl-acetamide Derivative HATU->ProdB ProdB->Final Iterative Synthesis

Fig 2: Bimodal derivatization workflow for orthogonal hit-to-lead optimization.

Analytical Validation Standards

To ensure the highest scientific integrity, any derivative synthesized from 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid must be validated against the following analytical baselines:

  • LC-MS Profiling: The unmodified scaffold exhibits a distinct isotopic signature due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. Analysts must look for the near 1:1 intensity ratio at m/z 329.9 and 331.9 in negative ion mode ([M-H]⁻). Loss of this pattern is the primary indicator of successful cross-coupling.

  • ¹H NMR (DMSO-d₆): Key diagnostic signals include the thiazole aromatic proton (typically a singlet around δ 7.0–7.5 ppm), the two furan protons (doublets around δ 6.8 and 7.3 ppm), and the highly deshielded methylene protons of the acetic acid group (singlet around δ 3.7 ppm). The disappearance of the carboxylic acid broad singlet (δ ~12.5 ppm) confirms successful amide coupling.

References

  • NextSDS Substance Database. "2-[2-(5-bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid (CAS: 953737-67-2) Safety and Identification Data." NextSDS.[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[Link]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398.[Link]

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Protocols & Analytical Methods

Method

Hantzsch thiazole synthesis protocol for acetic acid derivatives

Advanced Application Note: Hantzsch Thiazole Synthesis of Acetic Acid Derivatives Introduction & Strategic Relevance Thiazole-containing acetic acid derivatives, particularly 2-amino-4-thiazoleacetic acid and its esters,...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Hantzsch Thiazole Synthesis of Acetic Acid Derivatives

Introduction & Strategic Relevance

Thiazole-containing acetic acid derivatives, particularly 2-amino-4-thiazoleacetic acid and its esters, are privileged pharmacophores and critical intermediates in pharmaceutical manufacturing. Most notably, they serve as the essential side-chain precursors for semi-synthetic third-generation cephalosporin antibiotics (e.g., cefotaxime, ceftriaxone)[1]. The most robust and scalable method for constructing this heterocycle is the Hantzsch thiazole synthesis, a classic condensation reaction first reported in 1887 that reacts an α -haloketone with a thioamide[2][3].

This application note provides a self-validating, field-proven protocol for synthesizing 2-amino-4-thiazoleacetic acid via its ethyl ester intermediate, emphasizing the mechanistic causality behind each experimental condition.

Mechanistic Insights & Causality (E-E-A-T)

The Hantzsch synthesis is a self-driving, multi-step cascade that proceeds with high atom economy. Understanding the causality of each step is vital for protocol optimization, scale-up, and troubleshooting:

  • Nucleophilic S-Alkylation (Step 1): The reaction initiates via an SN​2 attack by the highly nucleophilic sulfur atom of thiourea onto the α -carbon of the haloketone (e.g., ethyl 4-chloroacetoacetate)[2][4].

    • Causality for Temperature Control: This initial alkylation is highly exothermic. Dropwise addition at 5–10 °C is strictly mandated to prevent thermal runaway and minimize the formation of poly-condensation byproducts[1].

  • Intramolecular Cyclization (Step 2): The nitrogen atom of the thiourea moiety attacks the adjacent ketone carbonyl, forming a 5-membered hydroxythiazoline intermediate[2][4].

    • Causality for Solvent Choice: Polar protic solvents (like water or ethanol) stabilize the transition state and facilitate the necessary proton transfers during cyclization[1][5].

  • Dehydration & Aromatization (Step 3): The intermediate rapidly loses a molecule of water to yield the thermodynamically stable, aromatic 2-aminothiazole ring[3][4]. The product naturally precipitates as a hydrochloride salt due to the generation of HCl during the initial SN​2 displacement.

Synthetic Workflow

G R1 Ethyl 4-chloroacetoacetate + Thiourea S1 Step 1: S-Alkylation (SN2) (Thioamide attacks α-carbon) R1->S1 S2 Step 2: Intramolecular Cyclization (Nitrogen attacks carbonyl) S1->S2 S3 Step 3: Dehydration (-H2O, Aromatization) S2->S3 I1 Ethyl 2-amino-4-thiazoleacetate Hydrochloride S3->I1 S4 Step 4: Base Hydrolysis (NaOH, then HCl) I1->S4 P1 2-Amino-4-thiazoleacetic Acid (Target Derivative) S4->P1

Workflow of the Hantzsch synthesis for 2-amino-4-thiazoleacetic acid.

Detailed Experimental Protocol

This methodology details the synthesis of 2-amino-4-thiazoleacetic acid via a two-phase process: Hantzsch cyclization followed by controlled saponification.

Phase A: Synthesis of Ethyl 2-amino-4-thiazoleacetate Hydrochloride

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and internal thermometer, suspend thiourea (15.2 g, 0.20 mol) in 30 mL of deionized water[1].

  • Controlled Addition: Cool the suspension to 5–10 °C using an ice-water bath. Dissolve ethyl 4-chloroacetoacetate (32.9 g, 0.20 mol) in 30 mL of a compatible solvent (e.g., dichloromethane or ethanol)[1][5]. Add this solution dropwise over 30 minutes, maintaining the internal temperature strictly below 10 °C to control the exotherm.

  • Cyclization & Maturation: Remove the ice bath and allow the reaction mixture to warm to 25–30 °C. Stir for an additional 2–4 hours. Self-Validation Cue: The transition from a heterogeneous suspension to a clear solution, followed by the heavy precipitation of a white/pale-yellow solid, visually validates the completion of the aromatization step.

  • Isolation: Cool the mixture to 0–5 °C to maximize crystallization. Collect the ethyl 2-amino-4-thiazoleacetate hydrochloride by vacuum filtration, wash the filter cake with a minimal amount of cold solvent, and dry under vacuum at 40 °C.

Phase B: Hydrolysis to 2-Amino-4-thiazoleacetic Acid

  • Saponification: Dissolve the ester intermediate (22.2 g, 0.10 mol) in 100 mL of 2M aqueous NaOH. Stir at room temperature (20–25 °C) for 2 hours.

  • Acidification: Cool the solution to 5 °C. Carefully adjust the pH to ~3.5–4.0 using dilute hydrochloric acid or glacial acetic acid. The zwitterionic 2-amino-4-thiazoleacetic acid will precipitate out of the solution.

  • Recovery: Filter the product, wash thoroughly with ice-cold water to remove inorganic salts, and dry in a desiccator protected from light.

Quantitative Data & Reaction Optimization

The following table summarizes the effect of solvent and temperature on the yield of the Phase A esterification step, demonstrating the optimal operational window for maximizing yield while preserving purity.

Solvent SystemAddition Temp (°C)Maturation Temp (°C)Reaction Time (h)Isolated Yield (%)Purity (HPLC)
Water (Optimal) 5–10 25–30 3.0 88 >98%
Dichloromethane/Water5–10254.085>97%
Ethanol15–20Reflux (78)1.57492%
DMF (Anhydrous)258012.06185%

Note: While elevated temperatures (e.g., refluxing in ethanol or DMF) accelerate the reaction kinetics, they promote thermal degradation and result in lower overall yields[5].

Troubleshooting & Self-Validation

  • Decarboxylation Risk (Critical Insight): The final product, 2-amino-4-thiazoleacetic acid, is highly light-sensitive and thermally labile. If the isolated powder turns brown, or if NMR analysis shows an unexpected methyl singlet (~2.2 ppm) instead of a methylene peak, the compound has undergone spontaneous decarboxylation to form 2-amino-4-methylthiazole[1]. Solution: Avoid excessive heating during hydrolysis and store the final product in amber vials at 4 °C.

  • Analytical Validation: Successful cyclization is confirmed via 1H -NMR. Look for the diagnostic thiazole aromatic proton ( C5​−H ), which appears as a distinct singlet between δ 6.30–6.80 ppm (depending on the deuterated solvent used). Furthermore, the methylene protons of the acetic acid moiety should appear as a sharp singlet near δ 3.50–3.75 ppm[5].

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Application

Application Notes and Protocols for the Amide Coupling of 5-Bromofuroic Acid and 2-Aminothiazole

Abstract This comprehensive technical guide provides a detailed protocol for the amide coupling reaction between 5-bromofuroic acid and 2-aminothiazole, a critical transformation in the synthesis of various scaffolds for...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the amide coupling reaction between 5-bromofuroic acid and 2-aminothiazole, a critical transformation in the synthesis of various scaffolds for drug discovery and development. This document outlines the chemical principles, offers two robust protocols utilizing common coupling reagents, and details the necessary steps for product purification and characterization. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the reaction.

Introduction: The Significance of the Furoyl-Thiazole Amide Linkage

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. The coupling of a heteroaromatic carboxylic acid, such as 5-bromofuroic acid, with a heteroaromatic amine, like 2-aminothiazole, generates a molecular scaffold with significant potential for biological activity. The furan and thiazole rings are prevalent in numerous bioactive molecules, and their combination via a stable amide linker allows for the exploration of novel chemical space in the pursuit of new therapeutic agents. 5-Bromofuroic acid serves as a versatile building block, with the bromine atom providing a handle for further functionalization through cross-coupling reactions.[1][2][3] 2-Aminothiazole is a key pharmacophore found in a range of drugs, including some with antimicrobial and anti-inflammatory properties.[4][5][6] The resulting N-(thiazol-2-yl)-5-bromofuran-2-carboxamide and its derivatives are therefore of high interest to researchers in drug development.

Reactant Overview and Properties

A thorough understanding of the starting materials is crucial for successful reaction design and execution.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Properties
5-Bromofuroic Acid 5-Bromofuroic acidC₅H₃BrO₃190.98188-192White to cream crystalline solid.[1][7] The carboxylic acid has a pKa of approximately 2.84.[1]
2-Aminothiazole 2-AminothiazoleC₃H₄N₂S100.1491-93Light brown to brown crystalline solid.[4][8] Soluble in water, alcohols, and ether.[9]

The Chemistry of Amide Bond Formation: A Mechanistic Perspective

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature. The process requires the "activation" of the carboxylic acid to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This is achieved using coupling reagents.

Two of the most reliable and widely used classes of coupling reagents in modern organic synthesis are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).

3.1. EDC/HOBt Coupling Mechanism

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, a common side product. To prevent this and to increase the reaction efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is used. HOBt traps the O-acylisourea to form an active ester, which is more stable and readily reacts with the amine to yield the desired amide. The byproducts of this reaction, a urea derivative and HOBt, are generally water-soluble, which can simplify the purification process.

3.2. HATU Coupling Mechanism

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent known for its high efficiency and low rate of racemization, particularly in peptide synthesis. The reaction is believed to proceed through the formation of a highly reactive O-acylisouronium intermediate, which then reacts with the amine to form the amide bond. The presence of the aza-benzotriazole moiety in HATU is thought to accelerate the coupling reaction. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, forming the carboxylate anion that initiates the reaction with HATU.

Experimental Protocols

The following are two detailed protocols for the amide coupling of 5-bromofuroic acid and 2-aminothiazole. Protocol A utilizes the EDC/HOBt system, while Protocol B employs the more potent HATU reagent. The choice of protocol may depend on the scale of the reaction, the desired purity of the product, and the cost of the reagents.

Protocol A: EDC/HOBt Mediated Amide Coupling

This protocol is a cost-effective and reliable method for gram-scale synthesis.

Materials:

  • 5-Bromofuroic acid (1.0 eq)

  • 2-Aminothiazole (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromofuroic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.

  • Add 2-aminothiazole (1.1 eq), HOBt (1.2 eq), and DIPEA (or TEA) (2.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(thiazol-2-yl)-5-bromofuran-2-carboxamide.

Protocol B: HATU Mediated Amide Coupling

This protocol is recommended for more challenging couplings or when a higher yield and purity are desired.

Materials:

  • 5-Bromofuroic acid (1.0 eq)

  • 2-Aminothiazole (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 5-bromofuroic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add 2-aminothiazole (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to obtain the desired amide.

Purification and Characterization

Purification of the final product is critical to remove any unreacted starting materials, coupling reagents, and byproducts.

Purification Strategy:

  • Aqueous Workup: The initial workup with saturated sodium bicarbonate is designed to remove any unreacted 5-bromofuroic acid and acidic byproducts.

  • Column Chromatography: Silica gel chromatography is the most common and effective method for purifying the amide product. A gradient of ethyl acetate in hexane is typically used to elute the compound. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

Characterization Workflow:

The identity and purity of the synthesized N-(thiazol-2-yl)-5-bromofuran-2-carboxamide should be confirmed using a combination of spectroscopic and analytical techniques.

G Crude_Product Crude Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization Characterization Pure_Product->Characterization NMR ¹H and ¹³C NMR Characterization->NMR MS Mass Spectrometry (LC-MS or HRMS) Characterization->MS HPLC HPLC Analysis Characterization->HPLC Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed HPLC->Structure_Confirmed

Caption: Workflow for the purification and characterization of the amide product.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the furan and thiazole ring protons, as well as a characteristic downfield signal for the amide N-H proton. The integration of the signals should be consistent with the number of protons in the molecule.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide group.
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product. For high-resolution mass spectrometry (HRMS), the measured mass should be within 5 ppm of the theoretical mass.
HPLC A single major peak in the HPLC chromatogram, indicating the purity of the compound.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 5-Bromofuroic Acid: May cause skin and eye irritation.[10][11]

  • 2-Aminothiazole: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[12][13][14]

  • EDC·HCl: Corrosive and can cause skin, eye, and respiratory tract irritation.[15][16] It is also moisture-sensitive.[16]

  • HATU: Can cause skin, eye, and respiratory irritation.[17][18] There are reports of severe allergic reactions and sensitization with prolonged exposure to uronium-based coupling reagents.[5][17][19][20]

  • DIPEA/TEA: Flammable and corrosive liquids. Handle with care.

  • DCM/DMF: Volatile and potentially toxic solvents. Avoid inhalation and skin contact.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. For detailed safety information, consult the Safety Data Sheets (SDS) for each chemical.[10][12][13][21][22]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive coupling reagent- Insufficient base- Low reactivity of the amine- Use fresh coupling reagents.- Ensure the correct stoichiometry of the base.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction time and/or temperature.
Formation of N-acylurea byproduct (with EDC) - Rearrangement of the O-acylisourea intermediate- Ensure HOBt is added before or concurrently with EDC.- Use a different coupling reagent.
Difficulty in purification - Byproducts have similar polarity to the product- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative or additional purification step.
Incomplete reaction - Insufficient reaction time or temperature- Monitor the reaction closely by TLC and allow it to run until the starting material is consumed.- Gently heat the reaction mixture if no progress is observed at room temperature.

Conclusion

The amide coupling of 5-bromofuroic acid and 2-aminothiazole is a robust and versatile reaction for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. By understanding the underlying reaction mechanisms and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently synthesize these valuable molecular scaffolds. The protocols provided in this guide offer reliable starting points for this important transformation.

References

  • 2-Aminothiazole | CAS#:96-50-4 | Chemsrc. (2025, August 20). Retrieved from [Link]

  • 2-Aminothiazole. PubChem. (2026, March 14). Retrieved from [Link]

  • MSDS of 5-Bromofuroic acid. (2026, February 27). Capot Chemical. Retrieved from [Link]

  • Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. (2019, December 18). The Journal of Organic Chemistry. Retrieved from [Link]

  • 5-Bromofuroic acid. NIST WebBook. (n.d.). Retrieved from [Link]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Serious lab allergies from peptide coupling agents. (2020, January 10). Johns Hopkins Lab Safety. Retrieved from [Link]

  • 5-Bromo-2-furanecarboxylic acid. PubChem. (n.d.). Retrieved from [Link]

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. (n.d.). ACS Chemical Health & Safety. Retrieved from [Link]

  • 2-Aminothiazole. Wikipedia. (n.d.). Retrieved from [Link]

  • Anaphylaxis Induced by Peptide Coupling Agents. (2021, March 25). The Journal of Organic Chemistry. Retrieved from [Link]

  • 5-Bromo-2-furoic acid - 250g. (2026, February 27). Worldwide Life Sciences. Retrieved from [Link]

  • Aminothiazole. NIST WebBook. (n.d.). Retrieved from [Link]

  • 5-Bromofuroic acid. NIST WebBook. (n.d.). Retrieved from [Link]

  • 5-Bromo-2-furoic acid. (n.d.). Chem-Impex. Retrieved from [Link]

  • 5-BROMOFURAN-2-CARBOXYLIC ACID | CAS 585-70-6. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • 5-Bromo-2-Furoic Acid Maufacturer in India. (n.d.). Swadev Chemicals Pvt Ltd. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Molecular Docking of Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Understanding the molecular interactions between thiazole derivatives and their protein targets is paramount for rational drug design and lead optimization. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[4] This guide provides a comprehensive, step-by-step protocol for performing molecular docking studies of thiazole derivatives with their target proteins, offering insights into the causality behind experimental choices and ensuring the trustworthiness of the results.

Introduction to Molecular Docking in Drug Discovery

Molecular docking has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries to identify potential drug candidates.[4][5] The primary goals of molecular docking are to predict the binding mode (the three-dimensional orientation and conformation of the ligand within the protein's binding site) and to estimate the binding affinity, often expressed as a docking score or binding energy.[6] A lower binding energy generally indicates a more stable protein-ligand complex and thus a stronger interaction.[7] This in silico approach allows researchers to prioritize compounds for synthesis and biological evaluation, significantly accelerating the drug development pipeline.[8]

The interaction between a ligand and its target protein is governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces.[9][10] Hydrogen bonds and hydrophobic interactions are often the most critical determinants of binding specificity and stability.[11][12] Thiazole derivatives, with their aromatic and heteroatomic nature, are capable of participating in a diverse range of these interactions, making them versatile scaffolds for targeting various protein classes.[13][14][15]

The Molecular Docking Workflow: A Conceptual Overview

A typical molecular docking study involves a series of well-defined steps, from the initial preparation of the protein and ligand structures to the final analysis and validation of the docking results. Each step is crucial for obtaining meaningful and reliable predictions.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure (PDB) Protein_Prep Protein Preparation PDB->Protein_Prep Ligand_2D Ligand Structure (2D) Ligand_Prep Ligand Preparation Ligand_2D->Ligand_Prep Grid Grid Box Generation Protein_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Analysis Result Analysis (Binding Energy & Pose) Docking->Analysis Validation Interaction Visualization Analysis->Validation

Caption: A generalized workflow for in-silico molecular docking studies.

Part 1: Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a molecular docking study of thiazole derivatives. We will use widely accessible and validated software tools for this protocol.

Required Software
SoftwarePrimary FunctionWebsite
PyMOL or UCSF Chimera Molecular Visualization and Protein Preparation[16][17][18][19][20],
AutoDock Tools (ADT) Protein and Ligand Preparation (File Conversion)
AutoDock Vina Molecular Docking Engine[21][22]
Discovery Studio Visualizer Interaction Analysis and Visualization
Protein Preparation

The three-dimensional structure of the target protein is the starting point for any docking study. High-quality crystal structures are typically obtained from the Protein Data Bank (PDB).[23][24][25][26][27]

Protocol:

  • Obtain Protein Structure: Download the PDB file of your target protein (e.g., from RCSB PDB).[4]

  • Initial Cleaning (PyMOL/Chimera):

    • Open the PDB file in a molecular visualization tool.

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[4][28] This is critical because these molecules can interfere with the docking of your thiazole derivative.

    • If the protein is a multimer, retain only the chain(s) that form the binding site of interest.

  • Add Hydrogens and Assign Charges (AutoDock Tools):

    • Open the cleaned protein PDB file in AutoDock Tools.

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click "OK."[4] Hydrogen atoms are often not resolved in crystal structures but are crucial for proper hydrogen bonding calculations.

    • Go to Edit > Charges > Add Kollman Charges.[4] This step assigns partial charges to each atom, which is necessary for the scoring function to calculate electrostatic interactions.

  • Save as PDBQT:

    • Go to Grid > Macromolecule > Choose. Select the prepared protein.

    • Save the file in the PDBQT format (.pdbqt). This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

G PDB_File Raw PDB File Remove_Water Remove Water & Co-crystallized Ligands PDB_File->Remove_Water PyMOL/Chimera Add_Hydrogens Add Polar Hydrogens Remove_Water->Add_Hydrogens AutoDock Tools Add_Charges Assign Kollman Charges Add_Hydrogens->Add_Charges Save_PDBQT Save as PDBQT Add_Charges->Save_PDBQT

Caption: The protein preparation workflow.

Ligand Preparation

The 2D structure of the thiazole derivative needs to be converted into a 3D structure with an optimized geometry for docking.

Protocol:

  • Draw Ligand: Draw the 2D structure of your thiazole derivative using a chemical drawing software (e.g., ChemDraw or the online tool PubChem Sketcher) and save it in a 2D format like SDF or MOL.

  • Convert to 3D and Energy Minimize:

    • There are various tools for this, including online converters and software like Avogadro. A simple approach is to use an online tool to convert the 2D SDF/MOL file to a 3D PDB file.

    • Energy minimization is crucial to obtain a low-energy, stable conformation of the ligand.[28]

  • Prepare for Docking (AutoDock Tools):

    • Open the 3D PDB file of the ligand in AutoDock Tools.

    • Go to Ligand > Input > Open.

    • The tool will automatically detect the root and set up rotatable bonds. You can verify and adjust these if necessary.

    • Go to Ligand > Output > Save as PDBQT.

G Ligand_2D 2D Ligand Structure (SDF/MOL) Convert_3D Convert to 3D & Energy Minimize Ligand_2D->Convert_3D Open_ADT Open in AutoDock Tools Convert_3D->Open_ADT Set_Torsions Define Rotatable Bonds Open_ADT->Set_Torsions Save_PDBQT Save as PDBQT Set_Torsions->Save_PDBQT

Caption: The ligand preparation workflow.

Grid Generation and Docking Simulation

The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for favorable ligand poses.[28]

Protocol:

  • Define the Binding Site (AutoDock Tools):

    • Open both the prepared protein PDBQT and ligand PDBQT files in AutoDock Tools.

    • Go to Grid > Grid Box. A box will appear around the protein.

    • Adjust the center and dimensions of the grid box to encompass the entire binding site. If you have a co-crystallized ligand, center the box on it.

  • Configure and Run AutoDock Vina:

    • Create a configuration text file (e.g., conf.txt) with the following parameters:

    • Run AutoDock Vina from the command line:

      The exhaustiveness parameter can be increased for a more thorough search (e.g., --exhaustiveness 16).[29]

Part 2: Analysis and Interpretation of Results

Binding Affinity and Pose Selection

AutoDock Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.[6]

  • Binding Affinity: The most negative value represents the most favorable binding energy and is typically considered the best pose.[6][7]

  • Pose Selection: While the top-scoring pose is often the focus, it's good practice to examine the top few poses to see if there are other plausible binding modes.

The following table provides a hypothetical example of docking results for a series of thiazole derivatives against a target protein.

Thiazole DerivativeBinding Affinity (kcal/mol)Key Interacting Residues
Compound A-8.5TYR123, LYS45, PHE89
Compound B-7.9TYR123, ASP90
Compound C-9.2TYR123, LYS45, PHE89, GLU101

Lower binding energy values suggest more favorable interactions.[28]

Visualization of Interactions

Visualizing the protein-ligand interactions is crucial for understanding the binding mode and for guiding further optimization of the ligand.[29]

Protocol:

  • Load Structures: Open the protein PDBQT file and the output PDBQT file from the docking simulation in a visualization tool like Discovery Studio Visualizer or PyMOL.

  • Analyze Interactions:

    • Identify hydrogen bonds between the thiazole derivative and amino acid residues in the binding pocket.[30]

    • Look for hydrophobic interactions, such as pi-pi stacking between the thiazole ring and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).[30]

    • Note any electrostatic or salt bridge interactions.

  • Generate 2D and 3D Diagrams: Most visualization software can generate 2D diagrams that clearly depict the interacting residues and the types of interactions.

G Docking_Output Docking Output (output.pdbqt) Load_Visualizer Load Protein & Ligand in Visualizer Docking_Output->Load_Visualizer Discovery Studio/PyMOL Analyze_HBonds Identify Hydrogen Bonds Load_Visualizer->Analyze_HBonds Analyze_Hydrophobic Identify Hydrophobic Interactions Load_Visualizer->Analyze_Hydrophobic Generate_Diagrams Generate 2D/3D Diagrams Analyze_HBonds->Generate_Diagrams Analyze_Hydrophobic->Generate_Diagrams

Caption: The workflow for analyzing docking results.

Part 3: Validation and Trustworthiness

A key aspect of scientific integrity in computational studies is the validation of the docking protocol.

  • Redocking: A common validation method is to "redock" the co-crystallized ligand back into the protein's binding site. If the docking protocol can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), it increases confidence in the protocol's ability to predict the binding of novel ligands.

  • Correlation with Experimental Data: Ultimately, the predictions from molecular docking should be correlated with experimental data, such as IC50 values from biological assays. A good docking protocol should show a reasonable correlation between the predicted binding affinities and the experimentally determined biological activities of a series of compounds.[31][32][33]

Conclusion

Molecular docking is a valuable computational tool for investigating the interactions between thiazole derivatives and their protein targets. By following a systematic and rigorous protocol, researchers can gain valuable insights into structure-activity relationships, guiding the design of more potent and selective therapeutic agents. It is important to remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental validation.

References

  • Binding energy value: Significance and symbolism. (2025, October 4).
  • A Hydrophobic‐Interaction‐Based Mechanism Triggers Docking between the SARS‐CoV‐2 Spike and Angiotensin‐Converting Enzyme 2 - PMC.
  • Comparative Docking Analysis of Thiazole Derivatives as Potential Therapeutic Agents - Benchchem.
  • Patil, R., et al. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PLOS ONE.
  • Hydrophobic interactions and hydrogen bonding between ligands and... | Download Scientific Diagram - ResearchGate.
  • The Thiazole Nucleus: A Cornerstone in Modern Drug Discovery - Benchchem.
  • Protein Data Bank (in Japanese). Wikipedia.
  • Worldwide Protein Data Bank: wwPDB.
  • Protein Data Bank Japan: PDBj top page.
  • DeLano, W. L. (2000, April 9). The PyMOL Molecular Graphics System.
  • AutoDock Vina. The Scripps Research Institute. Retrieved from [Link]

  • Kolb, P., et al. (2023, August 25). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemico-Biological Interactions.
  • AutoDock. The Scripps Research Institute. Retrieved from [Link]

  • Waghule, G. (2023, May 2). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of computational chemistry, 31(2), 455–461.
  • (2023, October 18). Thiazole, a privileged scaffold in drug discovery. ResearchGate.
  • Protein Data Bank. Wikipedia. Retrieved from [Link]

  • Design, synthesis and evaluation of thiazole derivatives as cholinesterase inhibitors and antioxidant agents. (2025, May 25). Taylor & Francis.
  • Protocol for Docking with AutoDock.
  • Berman, H. M., et al. (2017). Protein Data Bank (PDB): The Single Global Macromolecular Structure Archive. Methods in Molecular Biology.
  • A Beginner's Guide to Molecular Docking. (2022, December 2). ETFLIN.
  • TPP-Thiazole Derivatives Ameliorate Psoriasiform Inflammation by Glycolysis Inhibition. (2026, March 15).
  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2023, April 15). PubMed.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021, February 17). Taylor & Francis.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025, March 27). ACS Omega.
  • PyMOL - Molecular Graphics System. UALinux.
  • da Silva, A. C. L. L., et al. (2018, January 20). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
  • Thiazole in the targeted anticancer drug discovery. (2019, August 15). PubMed.
  • Ligand Preparation for Molecular Docking | AutoDockTools Tutorial – MedelBioX. (2026, March 6). YouTube.
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022, September 7). ACS Omega.
  • Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube.
  • AutoDock Vina: Molecular docking program. AutoDock Vina 1.2.0 documentation.
  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC.
  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024, December 12).
  • The hydrophobic interactions and hydrogen bonds formation between each of the ligands and the amino acid residues of the receptor at the post docking stage. (2021). Journal of Bioresearch, 35(6), 459-473.
  • PyMOL. Wikipedia. Retrieved from [Link]

  • AutoDock Vina. UCSF Chimera.
  • Karmakar, R. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations.
  • Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC.
  • Hydrophobic, Polar and Hydrogen Bonding Based Drug-Receptor Interaction of Tetrahydroimidazobenzodiazepinones. Science Publications.
  • DeLano, W. L. (2002). The PyMOL Molecular Graphics System. Semantic Scholar.
  • In molecular docking, which is more important? Binding energy or protein-ligand interaction? (2021, September 6). ResearchGate.
  • The PyMOL Molecular Graphics System. CiNii Research.
  • Binding Affinity via Docking: Fact and Fiction. (2018, July 30). MDPI.
  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid

Welcome to the technical support center for the synthesis of 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals aim...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable thiazole intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure reproducible success.

Overview of the Synthetic Challenge

The synthesis of the target molecule is a multi-step process culminating in a critical amide bond formation. The overall yield is contingent on the efficiency of two primary stages: the construction of the thiazole backbone and the subsequent acylation with the bromofuran moiety. This guide is structured to address potential issues in each phase of the synthesis.

G cluster_retrosynthesis Retrosynthetic Analysis cluster_forward Forward Synthesis Pathway Target Target Molecule Amide_Bond Amide Bond Disconnection Target->Amide_Bond Key Disconnection Thiazole_Backbone 2-(2-Amino-1,3-thiazol-4-yl)acetic acid (or ester) Amide_Bond->Thiazole_Backbone Furan_Moiety 5-Bromofuran-2-carboxylic acid Amide_Bond->Furan_Moiety Thiourea Thiourea Thiazole_Ester Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Thiourea->Thiazole_Ester Hantzsch Synthesis Halo_Ester Ethyl 4-chloroacetoacetate Halo_Ester->Thiazole_Ester Hantzsch Synthesis Coupled_Product Protected Product (Ester) Thiazole_Ester->Coupled_Product Amide Coupling Activated_Furan 5-Bromofuran-2-carbonyl chloride Activated_Furan->Coupled_Product Final_Product Final Product (Acid) Coupled_Product->Final_Product Ester Hydrolysis

Caption: Overall synthetic strategy for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule?

The most logical and widely practiced approach is a convergent synthesis. This involves first preparing the two key building blocks: 2-(2-amino-1,3-thiazol-4-yl)acetic acid (often protected as an ethyl ester) and 5-bromofuran-2-carboxylic acid . The core of the synthesis is the subsequent amide coupling of these two fragments, followed by deprotection if necessary.

Q2: Which step is most critical for maximizing the overall yield?

The amide coupling reaction is undoubtedly the most critical step. Low efficiency here cannot be easily compensated for elsewhere. Success hinges on three factors:

  • Effective activation of the 5-bromofuran-2-carboxylic acid.

  • Managing the nucleophilicity of the 2-aminothiazole.

  • Preventing side reactions through optimized conditions and, if necessary, protecting groups.

Q3: Is it necessary to protect the acetic acid group on the thiazole intermediate?

Yes, it is highly recommended. Attempting to couple the free acid form of the thiazole backbone directly with the activated furan carboxylic acid can lead to a complex mixture of products, including oligomers. Protecting the acetic acid as an ester (e.g., methyl or ethyl ester) simplifies the reaction, directing the acylation exclusively to the 2-amino group of the thiazole ring.[1] The ester can then be hydrolyzed in the final step to yield the target compound.[2]

Troubleshooting Guide: Common Issues & Solutions

Stage 1: Synthesis of the Thiazole Intermediate (e.g., Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate)

This intermediate is typically prepared via the Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α-halocarbonyl compound, in this case, ethyl 4-chloroacetoacetate.[3][4][5]

Q: My Hantzsch reaction yield is low and the product is impure. What went wrong?

A: This is a common issue often traced back to reaction control and workup.

  • Causality: The reaction is highly exothermic and temperature-sensitive. The initial cyclization is rapid, but side reactions can occur if the temperature is not strictly controlled. The pH during workup is also critical for isolating the product.

  • Troubleshooting Steps:

    • Temperature Control: The dropwise addition of ethyl 4-chloroacetoacetate to the thiourea suspension must be done slowly while maintaining a low temperature (0-5 °C).[4] A runaway reaction will lead to a dark, tarry mixture and significantly reduced yield.

    • Reagent Purity: Ensure the ethyl 4-chloroacetoacetate is of high purity. It can degrade on storage.

    • pH Adjustment for Isolation: After the reaction, the intermediate cyclized product is often precipitated by carefully adjusting the pH to neutral (~7) with a base like aqueous ammonia.[4] Adding the base too quickly or overshooting the pH can lead to hydrolysis or decomposition.

    • Solvent Choice: While often performed in water or ethanol-water mixtures for green chemistry considerations, using an alcohol solvent can sometimes improve the solubility of intermediates.[4]

Stage 2: The Amide Coupling Reaction

This is where the 2-aminothiazole ester and the 5-bromofuran carboxylic acid are joined. Success depends on the method used to activate the carboxylic acid.

Q: My coupling reaction is slow, incomplete, or fails entirely. What should I investigate?

A: The problem almost always lies with the activation of the carboxylic acid or the reaction conditions.

G Start Low Yield in Amide Coupling Check_Activation Is Carboxylic Acid Activation Confirmed? Start->Check_Activation Check_Solvent Is the Solvent Anhydrous? Check_Activation->Check_Solvent Yes Re_Eval Re-evaluate Activation Method: - Acyl Chloride (vigorous) - Coupling Reagents (mild) Check_Activation->Re_Eval No Check_Base Is the Stoichiometry and Type of Base Correct? Check_Solvent->Check_Base Yes Dry_Solvent Dry solvent (e.g., over molecular sieves) and run under N2/Ar. Check_Solvent->Dry_Solvent No Check_Temp Is the Temperature Optimized? Check_Base->Check_Temp Yes Fix_Base Use a non-nucleophilic base (e.g., DIPEA, Et3N). Use 2-3 equivalents. Check_Base->Fix_Base No Result Improved Yield Check_Temp->Result Yes Fix_Temp Run at 0°C to RT. Monitor by TLC. Check_Temp->Fix_Temp No

Caption: Troubleshooting flowchart for the amide coupling step.

  • Causality & Solutions:

    • Inefficient Acid Activation: The carboxyl group must be converted into a more electrophilic species. Water is the enemy here, as it will quench the activated intermediate.

      • Acyl Chloride Method: This is a robust method. Convert 5-bromofuran-2-carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is a highly reactive intermediate that should be used immediately.

      • Coupling Reagents: For milder conditions, use a peptide coupling reagent. These reagents generate an activated species in situ. Water can still interfere, so anhydrous conditions are paramount.[6]

    • Incorrect Solvent/Conditions:

      • Solvent: Use anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). DMF can be particularly effective but must be scrupulously dried.

      • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N), is required to scavenge the HCl produced during the reaction. Use at least 2 equivalents.

      • Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

Q: How do I choose the best carboxylic acid activation method?

A: The choice depends on substrate sensitivity, scale, and desired reactivity. Here is a comparison:

Activation MethodReagentsProsConsBest For
Acyl Chloride SOCl₂, (COCl)₂Highly reactive, drives reaction to completion, inexpensive.Harsh conditions (heat, HCl byproduct), can cause side reactions with sensitive substrates, moisture-sensitive.Robust substrates, larger scale synthesis.
Carbodiimide Coupling EDC, HOBt/HOAtMild conditions, good for sensitive molecules, common in medicinal chemistry.[7][8]Can be expensive, requires anhydrous conditions, EDC byproducts can be difficult to remove.Small to medium scale, sensitive substrates.
Phosphonium Salts BOP, PyBOP, HATUVery high efficiency, fast reaction times, low racemization.Very expensive, byproducts can be challenging to remove.Difficult couplings, peptide synthesis, high-value products.
Stage 3: Final Ester Hydrolysis

Q: My final product yield is low after hydrolysis, or I see decomposition.

A: The amide bond or the furan ring may be sensitive to the hydrolysis conditions.

  • Causality: Strong basic conditions (high concentration of NaOH) and elevated temperatures can lead to hydrolysis of the newly formed amide bond or degradation of the furan ring.

  • Troubleshooting Steps:

    • Choice of Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for ester hydrolysis as it can sometimes be more selective and require milder conditions.

    • Temperature Control: Perform the hydrolysis at room temperature or even 0 °C, monitoring the reaction progress carefully by TLC or LCMS. Avoid heating unless absolutely necessary.[2]

    • Stoichiometry: Use the minimum number of equivalents of base required for the reaction (typically 1.1 - 1.5 equivalents).

    • Acidic Workup: After the reaction is complete, carefully acidify the mixture with cold, dilute HCl (e.g., 1N) to a pH of ~3-4 to precipitate the final carboxylic acid product. Perform this step in an ice bath.

Validated Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate
  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend thiourea (1.0 eq) in water.

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Add ethyl 4-chloroacetoacetate (1.05 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 8 °C.[4][9]

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes, then remove the cooling bath and stir for an additional 1-2 hours at room temperature.

  • Cool the mixture back to ~10 °C and adjust the pH to 7.0 by the slow, dropwise addition of 28% aqueous ammonia.

  • The product will precipitate as a white or off-white solid. Stir for 30 minutes, then collect the solid by filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield the desired product.

Protocol 2: Amide Coupling via the Acyl Chloride Method
  • To a flask containing 5-bromofuran-2-carboxylic acid (1.0 eq), add thionyl chloride (2.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (e.g., 70 °C) for 2-3 hours until gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromofuran-2-carbonyl chloride as an oil. Use this immediately in the next step.

  • In a separate flask under a nitrogen atmosphere, dissolve Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Dissolve the crude acyl chloride in a small amount of anhydrous DCM and add it dropwise to the thiazole solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude coupled ester, which can be purified by column chromatography or recrystallization.

Protocol 3: Final Hydrolysis
  • Dissolve the purified ester from the previous step (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid.

References

  • An In-depth Technical Guide on 2-(2-amino-1,3-thiazol-4-yl)acetic acid. Benchchem.
  • Synthesis of 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid. PrepChem.com.
  • A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. Benchchem.
  • CN106045937A - Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid. Google Patents.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Regioselective Activation of Aminothiazole(iminoxyacetic acid)acetic Acid: An Efficient Synthesis of the Monobactam Aztreonam. ACS Publications.
  • Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. Eureka | Patsnap.
  • synthesis of thiazoles. YouTube.
  • One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. PMC.
  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Furan-Amide Compounds in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue: the low solubility of furan-amide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue: the low solubility of furan-amide compounds in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

Q1: My furan-amide compound, which was previously soluble in DMSO, is now precipitating. What could be the cause?

This is a frequent observation and often points to issues of compound stability and solvent purity. Here are the primary factors to investigate:

  • Water Contamination in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can significantly decrease the solubility of hydrophobic compounds. This is because the water molecules can disrupt the favorable interactions between DMSO and your furan-amide compound, leading to precipitation. It is crucial to use anhydrous DMSO and handle it in a way that minimizes exposure to air.

  • Compound Purity: The presence of impurities can affect the solubility of your compound.[1][2] In some cases, impurities might initially enhance solubility, and their removal during purification could lead to a decrease in solubility.[3] Conversely, certain impurities could be the cause of precipitation.

  • Compound Degradation: Furan rings can be susceptible to oxidation or hydrolysis under certain conditions, leading to the formation of less soluble byproducts.[4][5][6] Similarly, the amide bond can also be subject to hydrolysis.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can promote compound precipitation.[3] Each cycle can introduce opportunities for nucleation and crystal growth, especially if small amounts of water have been absorbed by the DMSO.[3]

Q2: I'm preparing a stock solution of a new furan-amide compound and it's not dissolving well in DMSO. What are the initial troubleshooting steps?

When facing initial solubility challenges, a systematic approach is key. Here are the recommended first steps:

  • Gentle Heating: For many compounds, solubility is an endothermic process, meaning it increases with temperature.[7] Gently warming the solution to 30-40°C can significantly improve solubility. However, be cautious with heat-sensitive compounds.

  • Sonication: Using an ultrasonic bath can help break down compound aggregates and enhance dissolution. This method provides mechanical energy to facilitate the solvation process.

  • Vortexing: Vigorous mixing can also aid in dissolving the compound, particularly for those that are slow to dissolve.

If these initial steps do not resolve the issue, it's time to consider more advanced strategies, which are detailed in the troubleshooting guides below.

Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?

Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your results and avoiding experimental artifacts.[8][9]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent under specific conditions (temperature, pressure) to form a stable, saturated solution.[10][11] This is a fundamental property of the compound in that solvent.

  • Kinetic Solubility , on the other hand, is a measure of how much of a compound, typically dissolved in a concentrated DMSO stock, can be added to an aqueous buffer before it precipitates.[9][10][11] This method often results in a supersaturated, metastable solution.[8]

Why it matters: High-throughput screening (HTS) and many biological assays rely on kinetic solubility measurements.[9][11][12] However, these supersaturated solutions can precipitate over time, leading to inaccurate and unreliable data.[13][14] For later stages of drug development, understanding the thermodynamic solubility is critical for formulation and predicting in vivo behavior.[11]

Parameter Kinetic Solubility Thermodynamic Solubility
Definition Concentration at which a compound precipitates from a supersaturated solution.[10]Maximum concentration of a compound at equilibrium.[10][11]
Starting Material Compound dissolved in an organic solvent (e.g., DMSO).[11]Solid compound.[12]
Typical Result Often higher than thermodynamic solubility due to supersaturation.Represents the true solubility limit.
Application Early-stage drug discovery, HTS.[9][11]Lead optimization, pre-formulation, and later-stage development.[11]
Q4: Can the solid-state form of my furan-amide compound affect its solubility in DMSO?

Absolutely. The solid-state form, whether amorphous or crystalline, has a significant impact on solubility.

  • Amorphous solids lack a long-range ordered crystal lattice.[15][16][17] This disordered state means less energy is required to break the intermolecular forces holding the solid together, resulting in higher apparent solubility compared to their crystalline counterparts.[15][16][18]

  • Crystalline solids have a highly ordered, repeating three-dimensional structure.[17] This stable arrangement requires more energy to overcome the lattice forces, leading to lower solubility.[18][19]

It's important to be aware that an amorphous form, while more soluble, is thermodynamically unstable and can convert to a more stable, less soluble crystalline form over time, especially in solution.[15][19]

II. Troubleshooting Guides

Guide 1: Optimizing Your Dissolution Protocol

If your furan-amide compound exhibits poor solubility in DMSO, a systematic optimization of your dissolution protocol is the first line of defense.

Step-by-Step Protocol for Enhanced Dissolution:
  • Preparation:

    • Ensure your DMSO is of high purity and anhydrous. Use a fresh, sealed bottle if possible.

    • Accurately weigh your furan-amide compound. If possible, use a freshly synthesized and purified batch.

  • Initial Dissolution Attempt:

    • Add the desired volume of DMSO to your compound.

    • Vortex the mixture vigorously for 1-2 minutes.

  • Applying Energy (If Necessary):

    • Sonication: Place the vial in a sonicator bath for 10-15 minutes. Check for dissolution.

    • Gentle Heating: If sonication is insufficient, warm the solution in a water bath or on a heat block to 30-40°C while stirring. Avoid excessive heat to prevent compound degradation.

  • Assessing Solubility:

    • Visually inspect the solution for any undissolved particles. A clear, homogenous solution indicates complete dissolution.

    • If particles remain, consider the possibility that you have exceeded the thermodynamic solubility limit.

Troubleshooting Workflow Diagram:

G start Start: Low Solubility Observed vortex Vortex Vigorously start->vortex check1 Visually Inspect for Dissolution vortex->check1 sonicate Sonicate for 10-15 min check1->sonicate No success Compound Dissolved check1->success Yes check2 Visually Inspect sonicate->check2 heat Gently Heat (30-40°C) check2->heat No check2->success Yes check3 Visually Inspect heat->check3 check3->success Yes fail Proceed to Advanced Troubleshooting (Guide 2 & 3) check3->fail No

Caption: A stepwise workflow for initial troubleshooting of low compound solubility in DMSO.

Guide 2: The Co-Solvent Approach

When DMSO alone is insufficient, introducing a co-solvent can be an effective strategy to enhance the solubility of your furan-amide compound.[20][21] Co-solvents work by modifying the overall polarity and hydrogen bonding properties of the solvent system.

Commonly Used Co-Solvents with DMSO:
  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is structurally similar to DMSO and can be effective for many amide-containing compounds.

  • N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent with strong solubilizing power for a wide range of organic molecules.[20]

  • Polyethylene Glycol (PEG): Low molecular weight PEGs (e.g., PEG 300 or PEG 400) can increase solubility and are often used in formulation development.[20]

  • Ethanol: A protic solvent that can introduce hydrogen bonding interactions which may be favorable for some furan-amide structures.

Experimental Protocol for Co-Solvent Screening:
  • Prepare Co-Solvent Mixtures: Create a series of binary solvent systems with DMSO at varying ratios (e.g., 90:10, 75:25, 50:50 DMSO:co-solvent).

  • Solubility Testing:

    • Add a small, known amount of your furan-amide compound to a fixed volume of each solvent mixture.

    • Follow the dissolution protocol outlined in Guide 1 (vortex, sonicate, gentle heat).

  • Determine Optimal Ratio: Identify the co-solvent and ratio that provides the best solubility for your compound. Be mindful of the downstream application, as the co-solvent must be compatible with your assay.

Guide 3: pH Modification and Salt Formation

For furan-amide compounds with ionizable groups (e.g., acidic or basic moieties), altering the pH of the solution can dramatically improve solubility.[20]

The Principle of pH Modification:

The solubility of a compound is generally lowest at its isoelectric point and increases as the molecule becomes charged. By adjusting the pH, you can ionize acidic or basic functional groups, making the compound more polar and thus more soluble in polar solvents.

  • For compounds with a basic nitrogen: Lowering the pH with a small amount of a suitable acid (e.g., HCl, TFA) will protonate the nitrogen, forming a more soluble salt.

  • For compounds with an acidic proton (e.g., a phenol or carboxylic acid): Increasing the pH with a base (e.g., NaOH, triethylamine) will deprotonate the acidic group, forming a more soluble salt.

Workflow for Assessing pH-Dependent Solubility:

G start Compound has Ionizable Group(s) acidic_check Acidic Group Present? start->acidic_check basic_check Basic Group Present? acidic_check->basic_check No increase_ph Increase pH (add base) acidic_check->increase_ph Yes decrease_ph Decrease pH (add acid) basic_check->decrease_ph Yes no_change No Significant Change basic_check->no_change No check_solubility1 Assess Solubility increase_ph->check_solubility1 check_solubility2 Assess Solubility decrease_ph->check_solubility2 success Solubility Improved check_solubility1->success Yes check_solubility1->no_change No check_solubility2->success Yes check_solubility2->no_change No

Caption: A decision-making workflow for using pH modification to improve compound solubility.

Important Considerations:

  • Buffer Compatibility: Ensure that the pH adjustment is compatible with your downstream assay. Buffers are designed to resist pH changes, so direct modification of buffered solutions can be challenging.

  • Salt Formation: In some cases, it may be beneficial to synthesize and isolate a salt form of your compound to improve its handling and solubility characteristics.[20]

By systematically applying these troubleshooting principles and protocols, you will be well-equipped to address the solubility challenges of furan-amide compounds in DMSO, leading to more reliable and reproducible experimental outcomes.

III. References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

  • Bevan, C. D., & Lloyd, R. S. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed.

  • Quora. (2017, September 14). Why amorphous is more soluble than crystalline drugs?

  • Volkov, I. et al. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.

  • Pharmaguideline. Solid- crystalline, Amorphous and Polymorphism.

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of...

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

  • Wikipedia. Amorphous solid.

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?

  • National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

  • PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization.

  • Principles of Drug Action 1, Spring 2005, Amides.

  • Aromatic Compounds vs Amides: Solubility Challenges. (2026, March 5).

  • Benchchem. Troubleshooting poor solubility of furan-based dicarboxylic acids.

  • National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.

  • Wikipedia. Dimethyl sulfoxide.

  • Chemistry LibreTexts. (2023, April 12). 12.1: Crystalline and Amorphous Solids.

  • National Center for Biotechnology Information. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency.

  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?

  • National Center for Biotechnology Information. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.

  • Moravek. Understanding Compound Purification Practices.

  • Reddit. (2022, January 6). How to tackle compound solubility issue.

  • Ziath. Samples in DMSO: What an end user needs to know.

  • MDPI. (2019, June 13). Effects of Anion Impurities on the Solubility and Nucleation of Borax Decahydrate Crystals in Carbonate-Type Brine.

  • National Center for Biotechnology Information. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent.

  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).

  • Reddit. (2025, October 12). Reaction intermediate being poorly soluble - any workarounds?

  • Semantic Scholar. the use of solubility as a criterion of purity of proteins.

  • ResearchGate. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent.

  • Allan Chemical Corporation. (2025, August 26). 5 Ways Solvent Purity Impacts HPLC Results.

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques.

  • Wikipedia. Furan.

  • Preparation and Properties of Furan.

  • IntechOpen. (2022, May 11). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals.

  • Defense Technical Information Center. Synthesis and Characterization of Furanic Compounds.

  • ScienceOpen. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)−Tertiary Amide Solutions: The Versatility of DMSO as a Solvent.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 5-Bromofuran-2-Carboxamide Synthesis

Welcome to the technical support center for the synthesis of 5-bromofuran-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights int...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-bromofuran-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our approach moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of Synthetic Strategies

The synthesis of 5-bromofuran-2-carboxamide, a valuable scaffold in medicinal chemistry, can be approached via two primary routes starting from furan-2-carboxylic acid.[1] The choice between these pathways depends on reagent availability, scale, and the specific amine being used.

  • Route A: Bromination then Amidation. This is the most commonly documented and generally more reliable method. It involves the initial electrophilic bromination of 2-furancarboxylic acid to form the key intermediate, 5-bromofuran-2-carboxylic acid, which is then coupled with an amine.[2]

  • Route B: Amidation then Bromination. This route involves first forming the furan-2-carboxamide and then performing the bromination. This can be a viable alternative, but the amide group can influence the reactivity of the furan ring, and the reaction conditions for bromination may need to be carefully controlled to avoid side reactions.

Synthetic_Pathways cluster_0 Route A cluster_1 Route B 2-Furancarboxylic Acid_A 2-Furancarboxylic Acid 5-Bromo-FCA 5-Bromofuran-2- carboxylic Acid 2-Furancarboxylic Acid_A->5-Bromo-FCA Bromination Final_Product_A 5-Bromofuran-2- carboxamide 5-Bromo-FCA->Final_Product_A Amidation 2-Furancarboxylic Acid_B 2-Furancarboxylic Acid Furan-2-carboxamide Furan-2-carboxamide 2-Furancarboxylic Acid_B->Furan-2-carboxamide Amidation Final_Product_B 5-Bromofuran-2- carboxamide Furan-2-carboxamide->Final_Product_B Bromination Start Start Start->2-Furancarboxylic Acid_A Start->2-Furancarboxylic Acid_B

Figure 1: Primary synthetic routes to 5-bromofuran-2-carboxamide.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during synthesis, focusing on Route A, which is generally preferred.

Part 1: Synthesis of 5-Bromofuran-2-carboxylic Acid

Q1: What is the recommended procedure for the bromination of 2-furancarboxylic acid?

The most reliable method is the direct bromination of 2-furancarboxylic acid using elemental bromine (Br₂).[2] The furan ring is highly activated towards electrophilic aromatic substitution, with the 5-position being the most reactive site. A typical procedure involves stirring 2-furancarboxylic acid with a slight excess of bromine in a solvent like carbon tetrachloride at a moderately elevated temperature (e.g., 45-50 °C) for an extended period (e.g., 24 hours).[2] Recrystallization from boiling water is an effective purification method.[2]

Q2: My bromination reaction is turning black and forming an insoluble tar. What is causing this and how can I prevent it?

This is a classic symptom of furan ring decomposition and polymerization.[3]

  • Causality: The furan ring is notoriously sensitive to strong acids.[3] The hydrobromic acid (HBr) generated in situ during the reaction can catalyze polymerization, especially at high temperatures. Furan itself is less reactive than pyrrole but still prone to issues with strong electrophiles.[4]

  • Troubleshooting & Optimization:

    • Temperature Control: Do not exceed the recommended temperature range. Overheating significantly accelerates decomposition pathways.[3]

    • Slow Reagent Addition: Add the bromine dropwise to the solution of 2-furancarboxylic acid at a lower temperature (e.g., 0-10 °C) before gently warming the mixture. This keeps the instantaneous concentration of both Br₂ and HBr low, minimizing side reactions.

    • Solvent Choice: While carbon tetrachloride is cited, other less reactive solvents can be used. Some procedures utilize N,N-dimethylformamide (DMF), which can yield 2-bromofuran effectively.[5]

Q3: I am observing 2,5-dibromofuran or other polybrominated species in my product mixture. How can I improve selectivity?

The high reactivity of the furan ring makes it susceptible to polyhalogenation.[4] Once the first bromine atom is attached, the ring is slightly deactivated, but a second substitution is still possible under forcing conditions.

  • Causality: The activating nature of the oxygen heteroatom makes the initial electrophilic attack rapid. If the concentration of bromine is too high or the temperature is elevated, the reaction can proceed to di-substitution before all the starting material is consumed.

  • Troubleshooting & Optimization:

    • Stoichiometry is Key: Use a precise molar equivalent of bromine or only a very slight excess (e.g., 1.05 to 1.1 equivalents).

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Stop the reaction as soon as the 2-furancarboxylic acid is consumed to prevent the formation of the dibrominated product.

    • Low Temperature: Performing the reaction at lower temperatures, even if it requires a longer reaction time, will significantly enhance selectivity for the mono-brominated product.[4]

Part 2: Amide Bond Formation

Q4: What are the best methods to convert 5-bromofuran-2-carboxylic acid into 5-bromofuran-2-carboxamide?

There are two primary strategies for this conversion, each with its own advantages and disadvantages. The choice often depends on the stability of the amine and the desired reaction conditions.[6]

  • The Acyl Chloride Route: This is a robust, two-step process. The carboxylic acid is first activated by converting it to 5-bromofuran-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][7] This highly reactive intermediate is then treated with the desired amine. This route is often fast and high-yielding but requires handling moisture-sensitive reagents.[6]

  • The Direct Coupling Route: This is a one-pot method where the carboxylic acid and amine are combined in the presence of a coupling agent. Common coupling agents include carbodiimides (DCC, EDC), carbonyldiimidazole (CDI), or peptide coupling reagents like HATU.[8][9][10] This approach offers milder conditions and avoids the need to handle acyl chlorides.[6] Some modern methods even use catalysts like boric acid or titanium tetrachloride (TiCl₄).[7][11]

Amidation_Strategy start Start with 5-Bromofuran-2-carboxylic Acid q1 Is your amine thermally stable and not sensitive to acid chlorides? start->q1 acyl_chloride_path Use Acyl Chloride Route q1->acyl_chloride_path Yes coupling_path Use Direct Coupling Route q1->coupling_path No / Prefer milder conditions step1_acyl 1. React with SOCl₂ or (COCl)₂ in Toluene/DCM. Reflux to form acyl chloride. acyl_chloride_path->step1_acyl step1_coupling Choose Coupling Agent: - DCC/EDC (+ DMAP) - CDI (milder) - HATU/MNBA (efficient) coupling_path->step1_coupling step2_acyl 2. Remove excess SOCl₂. React crude acyl chloride with amine, often with a base (e.g., Pyridine, Et₃N). step1_acyl->step2_acyl step2_coupling Combine acid, amine, coupling agent, and a base in an aprotic solvent (DCM, THF, DMF). step1_coupling->step2_coupling

Figure 2: Decision workflow for choosing an amidation strategy.

Q5: My yield using the acyl chloride route is poor. What are the critical parameters?

Success with the acyl chloride route hinges on rigorous control of reaction conditions.

  • Causality: The 5-bromofuran-2-carbonyl chloride intermediate is highly reactive and susceptible to hydrolysis. Any moisture present in the reagents or glassware will convert it back to the unreactive carboxylic acid, halting the reaction.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. The 5-bromofuran-2-carboxylic acid starting material should be thoroughly dried in a desiccator.[2]

    • Excess Thionyl Chloride: Use a molar excess of thionyl chloride (e.g., 5 equivalents) to ensure complete conversion of the carboxylic acid. The reaction is typically performed at reflux.[2]

    • Complete Removal of SOCl₂: Thionyl chloride is volatile (b.p. 76 °C). After the reaction is complete, it MUST be thoroughly removed under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can aid its removal. Any remaining SOCl₂ will react with the amine, consuming it and reducing the yield.

    • Base is Crucial: When adding the amine to the acyl chloride, include a non-nucleophilic base like pyridine or triethylamine (Et₃N).[2][12] This base serves two purposes: it scavenges the HCl produced during the reaction, and it can act as a nucleophilic catalyst.

Q6: I'm getting low yields with direct coupling agents. How can I optimize the conditions?

Low yields in direct coupling reactions often point to incomplete activation of the carboxylic acid or side reactions.

  • Causality: Coupling agents work by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive activated ester or similar intermediate.[7][8] If this intermediate is not efficiently trapped by the amine, it can decompose or react with other species. The direct reaction between a carboxylic acid and an amine to form a salt is a competing, non-productive pathway.[9]

  • Troubleshooting & Optimization by Reagent:

    • DCC/EDC: These are classic coupling agents. The main byproduct is a urea, which can sometimes be difficult to remove. To increase reaction rates and suppress side reactions, add a catalytic amount of 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt).[13][14]

    • CDI (1,1'-Carbonyldiimidazole): This reagent is often considered more environmentally friendly but can be less reactive.[14] The reaction often requires heating (e.g., 45 °C) for several hours to ensure complete formation of the acylimidazolide intermediate before the amine is added.[10]

    • MNBA/DMAP: The use of 2-methyl-6-nitrobenzoic anhydride (MNBA) with DMAP is a highly efficient modern method that can be performed in one pot at room temperature, often resulting in high purity and yield.[14][15]

    • General Tips: Always use dry solvents and reagents. The choice of solvent (DCM, THF, or DMF) can impact the reaction. Monitor the reaction by TLC to determine the optimal reaction time.

Data Presentation: Comparison of Amidation Methods

The following table summarizes typical conditions for the most common amidation strategies. Yields are representative and will vary based on the specific amine used.

MethodActivating Agent(s)Typical SolventTemperatureTypical YieldKey Considerations
Acyl Chloride Thionyl Chloride (SOCl₂)Toluene or DCMReflux, then 0 °C to RT70-95%Requires strictly anhydrous conditions; SOCl₂ is corrosive.[2]
Carbodiimide DCC or EDC, DMAP (cat.)DCM or DMF0 °C to RT60-85%Urea byproduct may complicate purification.[9][13]
CDI Coupling 1,1'-CarbonyldiimidazoleTHF or DCMRT to 45 °C50-80%Milder but may be slower and require heat.[10][14]
MNBA Coupling MNBA, DMAPDCMRoom Temperature80-90%Highly efficient modern method with good yields at RT.[14][15]

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate (High-Yield Method)

Step A: Synthesis of 5-Bromofuran-2-carboxylic acid [2]

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-furancarboxylic acid (14.0 g, 0.125 mol) and carbon tetrachloride (60 mL).

  • Slowly add bromine (8.0 mL, 0.156 mol) to the mixture.

  • Stir the reaction mixture at 45-50 °C for 24 hours.

  • After the reaction is complete (monitor by TLC), remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from boiling water to yield pure 5-bromofuran-2-carboxylic acid (a white to cream solid). Dry thoroughly in a desiccator.

Step B: Synthesis of 5-Bromofuran-2-carbonyl chloride [2]

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the dried 5-bromofuran-2-carboxylic acid (21.0 g, 0.110 mol) in toluene (650 mL).

  • Add thionyl chloride (40 mL, 0.550 mol) to the suspension.

  • Heat the mixture to reflux for 2 hours.

  • After the reaction is complete, concentrate the solution under reduced pressure to remove excess toluene and all residual thionyl chloride. The resulting 5-bromofuran-2-carbonyl chloride residue is typically used directly in the next step.

Step C: Synthesis of 5-Bromofuran-2-carboxamide

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the desired amine (0.110 mol) and pyridine (10.7 mL, 0.132 mol) in dry dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 5-bromofuran-2-carbonyl chloride from Step B in dry dichloromethane (50 mL) and add it slowly to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC. Upon completion, proceed with an aqueous workup and purification (see Section 5).

Protocol 2: Direct Amidation using MNBA/DMAP (Mild, One-Pot Method)[15]
  • To a solution of 5-bromofuran-2-carboxylic acid (1.62 mmol, 1.0 eq.) in dichloromethane (10 mL), add 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.16 mmol, 0.7 eq.) and 4-dimethylaminopyridine (DMAP) (2.12 mmol, 1.3 eq.).

  • Stir the solution at room temperature for 60 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (0.96 mmol, 0.6 eq.) to the solution.

  • Continue stirring at room temperature, monitoring the reaction by TLC. The reaction may take several hours to days depending on the amine's reactivity.

  • Upon completion, proceed with workup and purification.

Purification and Characterization

Q7: What are the recommended purification techniques?

  • Workup: After the reaction, a standard aqueous workup is typically performed. This involves washing the organic layer sequentially with a dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine.

  • Purification:

    • Recrystallization: If the product is a solid with good crystallinity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for achieving high purity.

    • Column Chromatography: For oils or solids that do not recrystallize well, purification by column chromatography on silica gel is the method of choice.[16] A gradient of ethyl acetate in hexanes is a common eluent system.

Q8: How can I confirm the formation and purity of my final product?

A combination of spectroscopic methods should be used to confirm the structure of the final product.[6][17]

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a characteristic N-H stretch (for primary/secondary amides) around 3300 cm⁻¹. A strong C=O (amide I) band should be present around 1640-1680 cm⁻¹.

  • ¹H NMR Spectroscopy: Confirm the presence of the furan ring protons (two doublets) and the signals corresponding to the amine portion of the molecule. The N-H proton of the amide will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the amide will appear around 160-170 ppm.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Retrieved from [Link]

  • Li, Y., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Gooch, J. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. Retrieved from [Link]

  • Zaman, M. F. U., et al. (n.d.). Synthesis of 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate (3). ResearchGate. Retrieved from [Link]

  • Rojas-Altuve, F., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Biodiversity. Retrieved from [Link]

  • Ali, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Molecules. Retrieved from [Link]

  • ACS Publications. (2017). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • MDPI. (n.d.). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Furan: Structure and Medicinal Uses. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for preparing benzofuran-2-carboxamide derivatives.
  • Wiley Online Library. (2022). One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid. ChemSusChem. Retrieved from [Link]

  • Quimica Organica. (n.d.). Halogenation of furan. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide (1). Retrieved from [Link]

  • ResearchGate. (2023). N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. Retrieved from [Link]

  • Semantic Scholar. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Retrieved from [Link]

  • Bentham Science. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Retrieved from [Link]

  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Reaction of bromine with furfural and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). On the reaction of furan with bromine in aqueous solution. Retrieved from [Link]

  • Bentham Science. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Retrieved from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 432. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-furanecarboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

  • MDPI. (2023). N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Retrieved from [Link]

  • TSI Journals. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Retrieved from [Link]

  • The Chemistry Record. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Benchmarking the Antioxidant Activity of Bromofuran Derivatives

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant activity stands as a critical checkpoint in drug discovery and development. Oxidative stress, a state of imbalance between the producti...

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Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant activity stands as a critical checkpoint in drug discovery and development. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] This has spurred significant interest in the identification and characterization of compounds with potent antioxidant properties. Among these, bromofuran derivatives have emerged as a promising class of molecules, with their heterocyclic structure offering a versatile scaffold for chemical modification and optimization of biological activity.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antioxidant activity of novel bromofuran derivatives against established standards. By employing a multi-assay approach and adhering to rigorous scientific principles, we can generate robust and comparable data, accelerating the journey from a promising compound to a potential therapeutic.

The Rationale for Multi-Assay Benchmarking

No single antioxidant assay can fully capture the complex interplay of mechanisms through which a compound can exert its antioxidant effects.[1] Therefore, a combination of assays operating on different chemical principles is essential for a comprehensive evaluation. This guide will focus on three widely adopted and complementary spectrophotometric assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[3] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[5] The decolorization of the solution is proportional to the antioxidant's activity.[5] This assay is applicable to both hydrophilic and lipophilic compounds.[3]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, FRAP measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[6] This assay is based on a single electron transfer (SET) mechanism.[1]

By utilizing these three assays, we can gain a more complete picture of a bromofuran derivative's antioxidant potential, encompassing both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.

Selecting the Right Standards

For meaningful comparison, the antioxidant activity of bromofuran derivatives must be benchmarked against well-characterized standards. This guide recommends the use of:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a food additive.[7] It acts primarily through a hydrogen atom transfer mechanism.[8][9]

  • Ascorbic Acid (Vitamin C): A natural water-soluble antioxidant that can scavenge a wide range of ROS and regenerate other antioxidants like vitamin E.[10][11]

  • Trolox: A water-soluble analog of vitamin E, commonly used as a standard in antioxidant capacity assays to quantify the activity of other compounds in "Trolox Equivalents" (TEAC).[12]

These standards represent both synthetic and natural antioxidants with different mechanisms of action and solubilities, providing a robust basis for comparison.

Experimental Protocols

The following are detailed, step-by-step methodologies for the DPPH, ABTS, and FRAP assays, designed for a 96-well microplate format for high-throughput screening.

DPPH Radical Scavenging Assay

This protocol is adapted from established methods to ensure reliability and reproducibility.[4][13]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Test bromofuran derivatives (dissolved in a suitable solvent, e.g., methanol or DMSO)

  • Standard antioxidants: BHT, Ascorbic Acid, Trolox (prepared in a series of concentrations)

Procedure:

  • Prepare a series of dilutions for the test compounds and standards in methanol.

  • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the test compound or standard solution at different concentrations to the respective wells.

  • For the control well, add 100 µL of methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measure the absorbance at 517 nm using a microplate reader.[4]

  • Calculate the percentage of radical scavenging activity using the following formula:[14] % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS Radical Cation Decolorization Assay

This protocol provides a reliable method for assessing the antioxidant capacity of a wide range of substances.[5][15]

Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test bromofuran derivatives and standards

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]

  • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Prepare a series of dilutions for the test compounds and standards.

  • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

  • Add 10 µL of the test compound or standard solution at different concentrations to the respective wells.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.[5]

  • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is a straightforward and reproducible method for assessing the total antioxidant capacity of a sample.[6][17]

Reagents:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.[17]

  • Test bromofuran derivatives and standards

Procedure:

  • Warm the FRAP reagent to 37°C.[6]

  • Prepare a series of dilutions for the test compounds and standards.

  • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

  • Add 20 µL of the test compound or standard solution at different concentrations to the respective wells.

  • Incubate the plate at 37°C for 4 minutes.[6]

  • Measure the absorbance at 593 nm.[14]

  • Create a standard curve using a known concentration of FeSO₄·7H₂O.

  • Express the results as Fe(II) equivalents or in µmol Fe(II) per gram of the sample.[14]

Data Presentation and Interpretation

For clear and concise comparison, all quantitative data should be summarized in a structured table. This allows for a direct visual assessment of the relative antioxidant activities of the tested bromofuran derivatives against the standards.

Table 1: Comparative Antioxidant Activity of Bromofuran Derivatives and Standards

CompoundDPPH IC50 (µM)ABTS TEAC (mM Trolox/mM compound)FRAP (µmol Fe(II)/g)
Bromofuran Derivative 1 Experimental ValueExperimental ValueExperimental Value
Bromofuran Derivative 2 Experimental ValueExperimental ValueExperimental Value
BHT Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Ascorbic Acid Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Trolox Literature/Experimental Value1.0 (by definition)Literature/Experimental Value

Interpreting the Results:

  • DPPH Assay: A lower IC50 value indicates a higher radical scavenging activity.[13]

  • ABTS Assay: A higher TEAC value signifies a greater antioxidant capacity relative to Trolox.[5]

  • FRAP Assay: A higher value indicates a greater reducing power.

Discrepancies in the ranking of compounds across the three assays are expected and informative. For instance, a compound might show high activity in the DPPH and ABTS assays (HAT and mixed-mode mechanisms) but lower activity in the FRAP assay (SET mechanism), providing insights into its primary mode of antioxidant action. Structure-activity relationship (SAR) studies can then be employed to understand how the position and nature of the bromine substituent and other functional groups on the furan ring influence the observed antioxidant activity.

Visualizing the Workflow and Potential Mechanisms

Diagrams are invaluable tools for illustrating complex experimental workflows and conceptualizing molecular mechanisms.

G cluster_prep Sample & Standard Preparation cluster_assays Antioxidant Assays cluster_analysis Data Acquisition & Analysis cluster_conclusion Conclusion p1 Synthesize/Acquire Bromofuran Derivatives p2 Prepare Stock Solutions (Derivatives & Standards) p1->p2 p3 Create Serial Dilutions p2->p3 a1 DPPH Assay p3->a1 Add to 96-well plates a2 ABTS Assay p3->a2 Add to 96-well plates a3 FRAP Assay p3->a3 Add to 96-well plates d1 Spectrophotometric Reading (517nm, 734nm, 593nm) a1->d1 a2->d1 a3->d1 d2 Calculate % Inhibition, IC50, TEAC, and FRAP values d1->d2 d3 Compare against Standards d2->d3 c1 Structure-Activity Relationship (SAR) Analysis d3->c1 c2 Identify Lead Compounds c1->c2

Caption: Experimental workflow for benchmarking the antioxidant activity of bromofuran derivatives.

A proposed mechanism for the antioxidant activity of a phenolic bromofuran derivative often involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting radical on the bromofuran derivative is stabilized by resonance.

G cluster_0 Radical Scavenging by a Hydroxylated Bromofuran Bromofuran-OH Bromofuran-OH Bromofuran-O_radical Bromofuran-O• (Stabilized Radical) Bromofuran-OH->Bromofuran-O_radical H• donation Radical R• Neutralized_Radical RH Radical->Neutralized_Radical H• acceptance

Caption: Proposed hydrogen atom transfer mechanism for a bromofuran derivative.

Conclusion

This guide provides a robust framework for the systematic evaluation of the antioxidant activity of bromofuran derivatives. By employing a multi-assay approach with well-established standards, researchers can generate reliable and comparable data. This, in turn, will facilitate the identification of promising lead compounds and accelerate the development of novel antioxidant-based therapeutics. The detailed protocols and data interpretation guidelines provided herein are intended to empower researchers to conduct these critical evaluations with confidence and scientific rigor.

References

  • Bio-protocol. (n.d.). DPPH Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). ABTS Radical Scavenging Assay. Retrieved from [Link]

  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity. Retrieved from [Link]

  • PMC. (2014). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. Retrieved from [Link]

  • ResearchGate. (2018). Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. Retrieved from [Link]

  • PMC. (2012). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Retrieved from [Link]

  • PubMed. (2008). The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. -. Retrieved from [Link]

  • PMC. (2011). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). EZAssayTM Antioxidant Activity Estimation Kit (FRAP). Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • PubMed. (2008). In Vitro Antioxidant Activity and in Vivo Efficacy of Topical Formulations Containing Vitamin C and Its Derivatives Studied by Non-Invasive Methods. Retrieved from [Link]

  • Scite.ai. (n.d.). The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study. Retrieved from [Link]

  • ACS Publications. (2022). Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. Retrieved from [Link]

  • PMC. (2011). Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants. Retrieved from [Link]

  • ACS Publications. (2001). Trolox Equivalent Antioxidant Capacity of Different Geometrical Isomers of α-Carotene, β-Carotene, Lycopene, and Zeaxanthin. Retrieved from [Link]

  • PMC. (2017). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]

  • MDPI. (2020). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. Retrieved from [Link]

  • Semantic Scholar. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. Retrieved from [Link]

  • MDPI. (2024). Butylated Hydroxytoluene (BHT) Protects SH-SY5Y Neuroblastoma Cells from Ferroptotic Cell Death: Insights from In Vitro and In Vivo Studies. Retrieved from [Link]

  • Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • UM Research Repository. (2019). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. Retrieved from [Link]

  • MDPI. (2022). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Retrieved from [Link]

  • ResearchGate. (2021). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Free radical scavenger and antioxidant capacity correlation of α-tocopherol and Trolox measured by three in vitro methodologies. Retrieved from [Link]

  • ResearchGate. (n.d.). table 3 : % antioxidant activity of the compounds. Retrieved from [Link]

  • IntechOpen. (2023). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and biological activities of furan derivatives. Retrieved from [Link]

  • PMC. (2019). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Retrieved from [Link]

  • PMC. (2012). New Benzofuran Derivatives as an Antioxidant Agent. Retrieved from [Link]

  • PubMed. (2016). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. Retrieved from [Link]

  • OSP Journal of Chemical and Pharmaceutical Sciences. (2021). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid

As scientific research and drug development advance, the synthesis of novel chemical entities is fundamental. With this innovation comes the critical responsibility of managing chemical waste safely and in accordance wit...

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Author: BenchChem Technical Support Team. Date: March 2026

As scientific research and drug development advance, the synthesis of novel chemical entities is fundamental. With this innovation comes the critical responsibility of managing chemical waste safely and in accordance with stringent regulatory standards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid (CAS No. 953737-67-2), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in federal regulations and chemical safety principles, designed to empower researchers with the knowledge to handle this compound's waste stream with confidence and precision.

Disclaimer: This document is intended as a detailed guide based on the compound's chemical properties and established safety protocols. However, it is not a substitute for a substance-specific Safety Data Sheet (SDS) or your institution's official Environmental Health & Safety (EHS) guidelines. Always consult your institution's EHS department to ensure full compliance with local, state, and federal regulations.

Part 1: Hazard Profile & Chemical Characteristics

Understanding the intrinsic hazards of a chemical is the cornerstone of its safe management. The structure of 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid is complex, incorporating several functional groups that dictate its hazard profile and, consequently, its disposal pathway.

Structural Components and Associated Hazards:

  • Bromofuran Moiety: The presence of a bromine atom on the furan ring classifies this compound as a halogenated organic compound .[1][2] Halogenated wastes require specific disposal procedures, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic dioxins and furans.[3] Furan derivatives themselves can be toxic and may form explosive peroxides upon prolonged exposure to air and light.[4][5]

  • Thiazole Ring: Thiazole is a sulfur- and nitrogen-containing heterocycle. While a core component of many biologically active molecules, the parent compound, thiazole, is a flammable liquid.[6][7]

  • Acetic Acid Group: The carboxylic acid functional group renders the molecule acidic, introducing corrosive properties, particularly to metals.[8][9]

Based on available data, the compound presents multiple hazards that necessitate careful handling.[10]

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity H302 + H312 + H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[10]
Skin Irritation H315WarningCauses skin irritation.[10]
Eye Irritation H319WarningCauses serious eye irritation.[10]
Specific Target Organ Toxicity H336WarningMay cause drowsiness or dizziness.[10]

Part 2: Core Principles of Chemical Waste Management

The disposal of laboratory chemicals is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA). This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from the moment of its creation until its final, safe disposal.

Key principles that underpin this guide include:

  • Waste Minimization: Before beginning any experiment, researchers should consider strategies to reduce the volume of waste generated. This can include ordering the smallest necessary quantity of starting materials and reducing the scale of experiments whenever feasible.[8][11]

  • Accurate Identification: All chemical waste must be correctly identified. This compound is classified as a hazardous waste due to its toxicity and irritant characteristics.[8][12]

  • Segregation: Never mix incompatible waste streams.[13] Due to its halogenated nature, this compound's waste must be kept separate from non-halogenated organic waste.[1][2][14]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to collecting and disposing of waste containing 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid.

Step 1: Personal Protective Equipment (PPE)

Given the compound's hazard profile, appropriate PPE is the first line of defense.[15] Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing:

  • Safety Goggles: To protect against splashes that can cause serious eye irritation.[1]

  • Nitrile Gloves: To prevent skin contact and irritation.[1]

  • Laboratory Coat: To protect skin and clothing from contamination.[15]

Step 2: Waste Segregation

This is the most critical step in the disposal process. The unique chemical structure of this compound dictates its specific waste stream.

  • Designate as "Halogenated Organic Waste": The bromine atom requires that this waste be segregated into a container specifically designated for halogenated organic compounds.[1][2][14][16] This ensures it is sent for the correct type of treatment.

  • Do Not Mix:

    • Avoid mixing with non-halogenated organic waste (e.g., acetone, ethanol, hexanes). Co-mingling these streams significantly increases disposal costs and complexity.[14]

    • Do not mix with strong bases or oxidizing agents to prevent potentially violent reactions.[13]

    • Keep separate from aqueous waste streams unless explicitly permitted by your institution's EHS.

Step 3: Container Selection and Labeling

Proper containment and communication of hazards are paramount.

  • Container Selection: Use a chemically compatible container, preferably the original manufacturer's container or a designated hazardous waste container provided by your EHS department.[12] High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container has a secure, leak-proof screw-top cap.[12]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[12] The label, often a specific tag provided by EHS, must include:

    • The words "HAZARDOUS WASTE" .[12][17]

    • The full, unabbreviated chemical name: "2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid" . List all other constituents and their percentages.[17]

    • The accumulation start date (the date the first waste was added).

    • Appropriate hazard identification (e.g., checking boxes for "Toxic" and "Irritant").[14]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[8][11][17]

  • Location: The SAA must be at or near the process generating the waste and under the control of the laboratory personnel.[8][17]

  • Storage Conditions:

    • Keep the waste container closed at all times except when adding waste.[12][17] Do not leave a funnel in the container.[17]

    • Store the container in a designated secondary containment bin to prevent the spread of material in case of a leak.[12]

    • Do not accumulate more than 55 gallons of total hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[8][11]

Step 5: Arranging for Final Disposal

Once the waste container is 90% full or has been accumulating for a specified period (often up to 12 months, but check local rules), arrange for its removal.[8][17]

  • Contact EHS: Submit a chemical waste pickup request to your institution's EHS department, typically through an online system.[11][14][17]

  • Transportation: Do not transport the waste yourself. Trained EHS professionals will collect the waste and manage its transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[18]

Part 4: Managing Contaminated Materials & Spills

The disposal protocol extends to any materials that come into contact with the chemical.

  • Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with the compound should be considered solid hazardous waste. Collect these items in a sealed, labeled bag or container and dispose of them in the designated solid halogenated organic waste stream.[4][12]

  • Spill Cleanup: In the event of a small spill, laboratory personnel can manage the cleanup.

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite or a commercial spill kit).

    • Carefully collect the absorbent material using non-sparking tools.

    • Place all contaminated materials into a compatible container, label it as hazardous waste, and dispose of it according to the procedures above.[12][14]

Part 5: Visualization - Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid and associated waste.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node waste_stream_node waste_stream_node end_node end_node A Waste Generation: 2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Solid or Liquid Waste? B->C D_solid Contaminated Labware (Gloves, Tips, Absorbent) C->D_solid Solid D_liquid Unused Reagent or Reaction Waste Solution C->D_liquid Liquid E_solid Container: Labeled Bag or Sealed Plastic Tub D_solid->E_solid E_liquid Container: Compatible, Labeled HDPE or Glass Bottle D_liquid->E_liquid F Segregate as HALOGENATED ORGANIC WASTE E_solid->F E_liquid->F G Store in Designated SAA - Closed Container - Secondary Containment F->G H Container Full (<=90%)? G->H H->G No I Request Pickup from Institutional EHS H->I Yes J Properly Managed for Final Disposal I->J

Caption: Disposal Decision Workflow for Halogenated Organic Waste.

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